molecular formula C7H9O4P B1340151 (4-Hydroxybenzyl)phosphonic Acid CAS No. 90001-07-3

(4-Hydroxybenzyl)phosphonic Acid

Cat. No.: B1340151
CAS No.: 90001-07-3
M. Wt: 188.12 g/mol
InChI Key: ZHBRSHSRMYZHLS-UHFFFAOYSA-N
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Description

(4-Hydroxybenzyl)phosphonic Acid is a useful research compound. Its molecular formula is C7H9O4P and its molecular weight is 188.12 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Hydroxybenzyl)phosphonic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Hydroxybenzyl)phosphonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxybenzyl)phosphonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRSHSRMYZHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476083
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
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Molecular Weight

188.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90001-07-3
Record name Phosphonic acid, [(4-hydroxyphenyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxybenzyl)phosphonic Acid
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Foundational & Exploratory

Strategic Synthesis of (4-Hydroxybenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to C-P Bond Formation and Purification[1]

Topic: Synthesis of (4-Hydroxybenzyl)phosphonic acid (CAS: 10595-57-0) Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Executive Summary & Strategic Analysis

(4-Hydroxybenzyl)phosphonic acid is a pivotal structural motif in medicinal chemistry, serving as a non-hydrolyzable bioisostere of phosphotyrosine.[1] It acts as a core scaffold for Protein Tyrosine Phosphatase (PTP) inhibitors and bone-targeting agents.[1]

The synthesis of this molecule presents a classic chemoselectivity challenge: Ambident Nucleophilicity. The starting material, usually a 4-hydroxybenzyl derivative, possesses both a phenolic oxygen and a benzylic carbon.[1]

  • The Trap: Unprotected phenols react with electrophilic phosphorus reagents to form phosphates (P-O-C bonds) rather than the desired phosphonates (P-C bonds).[1]

  • The Solution: This guide prioritizes a Modified Michaelis-Arbuzov route using a transient phenolic protection strategy.[1] This approach guarantees regiospecificity, high yield, and safety by avoiding the isolation of unstable 4-hydroxybenzyl halides.[1]

Retrosynthetic Logic & Pathway Design

The most robust disconnection relies on forming the C-P bond via nucleophilic attack of a phosphite on a benzylic electrophile.[1]

Retrosynthesis target (4-Hydroxybenzyl)phosphonic acid (Target) inter1 Diethyl (4-acetoxybenzyl)phosphonate (Stable Intermediate) target->inter1 Hydrolysis start1 Triethyl Phosphite (P-Nucleophile) inter1->start1 Arbuzov Reaction start2 4-Acetoxybenzyl Bromide (Electrophile) inter1->start2 C-P Bond Formation break1 Global Deprotection (TMSBr / H2O) root 4-Hydroxybenzyl Alcohol (Commercial Start) start2->root Activation & Protection

Figure 1: Retrosynthetic tree illustrating the protected Arbuzov strategy.

Detailed Synthetic Protocol
Phase 1: Precursor Activation (Phenolic Protection)

Objective: Convert 4-hydroxybenzyl alcohol to 4-acetoxybenzyl bromide.[1] Rationale: Direct use of 4-hydroxybenzyl chloride is dangerous; it is highly unstable and can polymerize explosively.[1] The acetoxy-protected bromide is a crystalline, stable solid.[1]

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)[1]

  • Acetic anhydride (2.2 eq)[1]

  • HBr (33% in AcOH) (1.5 eq)[1]

Protocol:

  • Acetylation: Dissolve 4-hydroxybenzyl alcohol in ethyl acetate. Add acetic anhydride and a catalytic amount of pyridine.[1] Stir at RT for 4 hours.

  • Workup: Wash with dilute HCl, then brine. Dry over MgSO₄ and concentrate to yield 4-acetoxybenzyl acetate.[1]

  • Bromination: Dissolve the diacetate in DCM (0.5 M). Add HBr (33% in acetic acid) dropwise at 0°C.

  • Monitoring: Track by TLC (Hexane/EtOAc 4:1). The benzylic acetate is selectively displaced by bromide.[1]

  • Isolation: Pour into ice water, extract with DCM, and wash with saturated NaHCO₃ (carefully) to remove acid.

  • Yield: Expect ~85-90% of 4-acetoxybenzyl bromide (White solid, MP: 53-55°C).[1]

Phase 2: The Michaelis-Arbuzov Reaction (C-P Bond Formation)

Objective: Displacement of the bromide by triethyl phosphite.[1]

Reagents:

  • 4-Acetoxybenzyl bromide (1.0 eq)[1]

  • Triethyl phosphite (P(OEt)₃) (1.2 eq)[1]

  • Solvent: Toluene (or run neat)[1]

Protocol:

  • Setup: Use a dry 3-neck flask with a reflux condenser and an argon inlet.

  • Addition: Dissolve 4-acetoxybenzyl bromide in dry toluene (3 mL/mmol). Heat to 90°C.

  • Reaction: Add triethyl phosphite dropwise over 30 minutes. The reaction produces ethyl bromide (volatile, BP 38°C) as a byproduct.[1]

    • Critical Control: Ensure the ethyl bromide can escape (distillation head) or is trapped.[1] Its removal drives the equilibrium forward.[1]

  • Completion: Reflux for 4-6 hours. Monitor by ³¹P NMR .

    • Self-Validation Check: Disappearance of P(OEt)₃ signal (~140 ppm) and appearance of the phosphonate signal (~26 ppm).[1]

  • Purification: Concentrate under high vacuum to remove excess phosphite. The residue is Diethyl (4-acetoxybenzyl)phosphonate .[1]

Phase 3: Global Deprotection (The McKenna Method)

Objective: Cleave both the ethyl esters and the phenolic acetate without charring the ring.[1] Rationale: Traditional HCl reflux is too harsh.[1] Bromotrimethylsilane (TMSBr) allows for mild, anhydrous dealkylation.[1]

Reagents:

  • Diethyl (4-acetoxybenzyl)phosphonate (1.0 eq)[1]

  • Bromotrimethylsilane (TMSBr) (4.0 eq)[1]

  • Solvent: Dry DCM or Acetonitrile.[1]

Protocol:

  • Silylation: Dissolve the intermediate in dry DCM under Argon at 0°C. Add TMSBr dropwise.

  • Reaction: Warm to RT and stir for 12 hours.

    • Mechanism:[1][2][3][4][5][6] TMSBr cleaves the P-O-Et bonds to form P-O-TMS bonds.[1]

  • Hydrolysis: Cool to 0°C. Add Methanol (excess) or Water dropwise. Stir for 1 hour. This hydrolyzes the silyl esters to the acid and cleaves the phenolic acetate.[1]

  • Purification: Concentrate to dryness. Recrystallize the solid residue from Water/Ethanol or Acetonitrile.[1]

Mechanism of Action (Visualized)

The Arbuzov reaction involves a specific sequence of nucleophilic attack followed by dealkylation.[1][3]

ArbuzovMechanism step1 P(OEt)3 Attack (Nucleophilic) inter Phosphonium Intermediate [Ar-CH2-P+(OEt)3] Br- step1->inter SN2 Displacement step2 Arbuzov Collapse (Br- attacks Et) inter->step2 Dealkylation prod Phosphonate Ester + EtBr step2->prod Product Formation

Figure 2: Mechanistic flow of the Michaelis-Arbuzov reaction.

Data & Self-Validation System

To ensure the protocol was successful, compare your isolated product against these standard metrics.

MetricSpecificationDiagnostic Note
Appearance White to off-white crystalline powderYellowing indicates oxidation or phenol polymerization.[1]
Melting Point 219.0 – 223.0 °C Sharp range indicates high purity.[1][7]
³¹P NMR δ ~20 - 24 ppm (D₂O/NaOD)Single peak.[1] If multiple peaks appear, check for mono-esters (~18 ppm) or inorganic phosphate (0 ppm).[1]
¹H NMR δ 2.95 (d, J=21 Hz, 2H) The benzylic CH₂ MUST show a doublet with a large coupling constant (

) to Phosphorus.[1]
Solubility Soluble in water (pH > 7), DMSOInsoluble in non-polar organic solvents (Hexane, DCM).[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Arbuzov 4-Acetoxybenzyl bromide hydrolysisEnsure reagents are strictly anhydrous. Dry toluene over Na.[1]
Sticky Oil Product Incomplete hydrolysisIncrease TMSBr equivalents or reaction time; ensure full methanolysis at the end.
Extra ³¹P Peaks Oxidation of PhosphiteDistill Triethyl phosphite before use.[1] Run under Argon.[1][4]
References
  • TCI Chemicals. (4-Hydroxybenzyl)phosphonic Acid - Product Specifications & MSDS.[1]Link[1]

  • Organic Chemistry Portal. Michaelis-Arbuzov Reaction: Mechanism and Recent Literature.[1][3]Link

  • Harsági, N.; Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules 2021 , 26, 2840.[1][8] Link

  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement.[1] Chem. Rev. 1981 , 81, 415–430.[1] (Foundational Mechanistic Reference).

  • Sigma-Aldrich. (4-Hydroxybenzyl)phosphonic acid NMR Reference Data.Link[1]

Sources

Technical Guide: Stability, Storage, and Handling of (4-Hydroxybenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(4-Hydroxybenzyl)phosphonic acid (CAS 10595-61-6 ) is a bifunctional organophosphorus compound featuring a phenolic moiety linked to a phosphonic acid group via a methylene bridge. While the phosphorus-carbon (P-C) bond confers exceptional hydrolytic stability compared to phosphate esters, the compound presents specific storage challenges due to the oxidative susceptibility of the phenolic group and the high hygroscopicity of the phosphonic acid function.

This guide defines the protocols required to maintain the chemical integrity of (4-Hydroxybenzyl)phosphonic acid (HBPA). Failure to adhere to these standards typically results in oxidative discoloration (quinoid formation) and physical degradation (deliquescence), compromising its efficacy in enzyme inhibition assays or surface modification applications.

Part 2: Chemical Profile & Stability Mechanisms

Physicochemical Identity
  • IUPAC Name: (4-Hydroxyphenyl)methylphosphonic acid

  • CAS Number: 10595-61-6

  • Molecular Formula: C₇H₉O₄P

  • Molecular Weight: 188.12 g/mol [1]

  • Physical State: White to off-white crystalline powder.

  • Acidity (pKa): The phosphonic acid group typically exhibits two pKa values (approx. 2.0 and 7.0), while the phenolic proton has a pKa ~10.

Degradation Mechanisms

To preserve HBPA, one must mitigate three primary degradation vectors:

  • Oxidative Coupling (The Primary Threat): The phenolic group is electron-rich. Upon exposure to atmospheric oxygen and light, it can undergo radical oxidation. Unlike simple phenols, the para-substitution allows for the formation of conjugated quinoid species. This manifests macroscopically as a color shift from white to pink, yellow, or brown.

  • Hygroscopic Deliquescence: Phosphonic acids are potent hydrogen bond donors and acceptors. HBPA will aggressively absorb atmospheric moisture. While water does not cleave the P-C bond, it causes the powder to cake, altering the effective mass and making precise weighing impossible.

  • P-C Bond Stability (The "False" Threat): Researchers often fear hydrolysis. However, the P-C bond in HBPA is kinetically inert to hydrolysis under standard storage conditions. It resists acid/base attack far better than the P-O-C bond found in phosphates. Therefore, oxidation, not hydrolysis, is the shelf-life limiting factor.

Part 3: Storage & Handling Protocols[1][3]

The "Gold Standard" Storage Protocol
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature slows the kinetics of auto-oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen).[2]

    • Rationale: Displaces oxygen to prevent phenolic oxidation.

  • Container: Amber Glass Vial with Teflon-lined cap.

    • Rationale: Amber glass blocks UV light (photo-oxidation trigger); Teflon prevents leaching and ensures a gas-tight seal.

  • Desiccation: Secondary containment in a desiccator.

    • Rationale: Mitigates hygroscopic uptake if the primary seal is compromised.

Handling & Solubilization

Solvent Compatibility Table

SolventSolubilityApplication Notes
Water HighpH dependent. At pH > 7 (dianionic form), solubility increases but oxidative sensitivity also increases.
DMSO HighIdeal for stock solutions. Warning: DMSO can act as an oxidant over long periods; use fresh DMSO.
Methanol ModerateGood for transfers; evaporates easily.
Acetonitrile LowPoor solubility; not recommended for stock preparation.

Stock Solution Protocol:

  • Weighing: Perform weighing rapidly to minimize moisture uptake. If high precision is required, weigh in a glovebox or dry bag.

  • Dissolution: Dissolve in degassed water or anhydrous DMSO.

  • Usage: Use aqueous solutions immediately. Do not store aqueous stocks for >24 hours unless frozen (-20°C) and degassed.

Part 4: Quality Control & Troubleshooting

Visual Inspection (First Line of Defense)
  • Pass: White, free-flowing powder.

  • Warning: Off-white or pale yellow clumps (Surface oxidation/moisture uptake).

  • Fail: Brown/Pink sticky solid or liquid (Significant degradation).

Analytical Verification[5]
  • ¹H NMR (Proton NMR): Check for the integrity of the methylene bridge (doublet/singlet ~3.0 ppm) and the aromatic region. Disappearance of the phenolic proton or shifts in the aromatic region indicate oxidation.

  • ³¹P NMR (Phosphorus NMR): The most definitive test. HBPA should show a clean singlet. New peaks suggest impurities, though P-C bond cleavage is rare.

  • HPLC-UV: Monitor at 280 nm (phenol absorption). Look for new peaks with higher retention times (dimers/oligomers).

Part 5: Visualization

Degradation & Storage Logic

The following diagram illustrates the degradation pathways and the logic behind the storage decisions.

HBPA_Stability HBPA (4-Hydroxybenzyl)phosphonic Acid (White Powder) Radical Phenoxy Radical HBPA->Radical Oxidation (-H•) Hydrate Deliquescent Solid (Sticky/Caked) HBPA->Hydrate H-Bonding Oxygen Oxygen (Air) Oxygen->Radical Moisture Moisture (H2O) Moisture->Hydrate Light UV Light Light->Radical Photo-initiation Quinone Quinoid/Colored Species (Pink/Brown) Radical->Quinone Coupling/Oxidation InertGas Store under Argon/N2 InertGas->Oxygen Blocks Desiccator Desiccator Storage Desiccator->Moisture Blocks AmberVial Amber Vial AmberVial->Light Blocks

Caption: Degradation pathways of HBPA (Oxidation and Hygroscopicity) and the corresponding blocking strategies.

QC Decision Tree

A workflow for validating the purity of stored HBPA before experimental use.

QC_Workflow Start Inspect HBPA Sample Visual Visual Check: Is it White & Free-Flowing? Start->Visual ColorFail Pink/Brown/Sticky Visual->ColorFail No VisualPass Yes Visual->VisualPass Yes Discard DISCARD (Oxidized/Wet) ColorFail->Discard Solubility Dissolve in Water/DMSO VisualPass->Solubility Clear Solution Clear? Solubility->Clear Turbid Turbid/Insoluble Clear->Turbid No NMR Run 31P NMR Clear->NMR Yes (High Criticality) Use PROCEED WITH EXPERIMENT Clear->Use Yes (Routine Use) Turbid->Discard SinglePeak Single Peak? NMR->SinglePeak MultiPeak Multiple Peaks NMR->MultiPeak SinglePeak->Use MultiPeak->Discard

Caption: Quality Control Decision Tree for assessing HBPA viability prior to use.

Part 6: References

  • TCI Chemicals. (n.d.). (4-Hydroxybenzyl)phosphonic Acid Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). (4-Hydroxyphenyl)phosphonic acid Compound Summary. (Note: Used for comparative phosphonic acid stability data).[3] Retrieved from

  • Demadis, K. D. (2007).[3] Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides. Separation Science and Technology. (Demonstrates the robustness of the C-P bond vs oxidative cleavage). Retrieved from

  • Sigma-Aldrich. (n.d.). Phosphonic Acid Building Blocks and Stability. Retrieved from

Sources

(4-Hydroxybenzyl)phosphonic Acid: A Prospective Inquiry into its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The neuroprotective effects of (4-Hydroxybenzyl)phosphonic acid (4-HBP) are not yet extensively documented in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on the compound's structural features and the known neuroprotective mechanisms of its constituent moieties: the phenolic group and the phosphonic acid group. The experimental protocols detailed herein represent established methodologies for assessing neuroprotective potential and can be applied to investigate the efficacy of 4-HBP.

Introduction

(4-Hydroxybenzyl)phosphonic acid (4-HBP) is an organophosphorus compound featuring a benzyl ring substituted with a hydroxyl group at the para position and a phosphonic acid group attached to the methylene bridge.[1][2][3] Its chemical structure suggests the potential for multifaceted biological activity, particularly in the context of neuroprotection. The phenolic hydroxyl group is a well-established pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds, which play a crucial role in mitigating oxidative stress, a key pathological factor in numerous neurodegenerative diseases.[4][5][6][7][8][9] Concurrently, the phosphonic acid moiety, a stable isostere of the phosphate group, can interact with various biological targets and influence the molecule's pharmacokinetic and pharmacodynamic properties.[10][11][12]

This technical guide will explore the hypothetical neuroprotective mechanisms of 4-HBP, drawing parallels with structurally and functionally related compounds. We will delve into the potential signaling pathways that 4-HBP might modulate, including the pro-survival PI3K/Akt pathway and the antioxidant Nrf2 pathway. Furthermore, this guide provides a comprehensive and practical framework of experimental protocols for researchers to systematically investigate the neuroprotective effects of 4-HBP in both in vitro and in vivo models of neuronal injury and neurodegeneration.

Table 1: Physicochemical Properties of (4-Hydroxybenzyl)phosphonic Acid

PropertyValueReference
Molecular Formula C₇H₉O₄P[1]
Molecular Weight 188.12 g/mol [1]
CAS Number 90001-07-3[1][2]
Appearance White to light yellow powder/crystal[2]
Melting Point 219-223 °C[2]
Solubility Poorly soluble in organic solvents, soluble in water and alcohols.[10]
Key Structural Features Phenolic hydroxyl group, Phosphonic acid groupN/A

Hypothesized Mechanisms of Neuroprotection

The neuroprotective potential of 4-HBP can be postulated to arise from the synergistic action of its phenolic and phosphonic acid moieties.

Antioxidant Activity via the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a potent hydrogen donor and can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[4][6][9] This direct antioxidant activity is a primary mechanism by which many phenolic compounds protect neurons from oxidative damage.[5][7]

Diagram 1: Proposed Antioxidant Mechanism of (4-Hydroxybenzyl)phosphonic Acid

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neutralized_ROS Neutralized Species (e.g., H₂O, O₂) ROS->Neutralized_ROS Reduced by 4-HBP Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage, Protein oxidation) ROS->Oxidative_Damage Causes HBP (4-Hydroxybenzyl)phosphonic Acid (4-HBP) HBP_radical 4-HBP Phenoxyl Radical (Stabilized) HBP->HBP_radical Donates H• HBP_radical->HBP Regenerated by cellular antioxidants Neuron Neuron Neutralized_ROS->Neuron Prevents damage Oxidative_Damage->Neuron Leads to neuronal death

Caption: Proposed direct antioxidant action of 4-HBP.

Modulation of Pro-Survival Signaling Pathways

Beyond direct ROS scavenging, phenolic compounds are known to activate endogenous antioxidant defense mechanisms and pro-survival signaling pathways.[5] We hypothesize that 4-HBP could exert its neuroprotective effects through the modulation of the following key pathways:

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[[“]][14][15][16][17] Activation of this pathway is a common mechanism of neuroprotection for many compounds.[[“]][17] 4-HBP may activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, and promote the expression of anti-apoptotic proteins like Bcl-2.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Several phenolic compounds have been shown to be potent activators of the Nrf2 pathway.

Diagram 2: Hypothesized Modulation of Neuroprotective Signaling Pathways by 4-HBP

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HBP (4-Hydroxybenzyl)phosphonic Acid PI3K PI3K HBP->PI3K Activates ROS ROS HBP->ROS Scavenges Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ROS->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response Leads to Antioxidant_Response->ROS Reduces Antioxidant_Response->Neuronal_Survival Promotes

Caption: Potential signaling pathways modulated by 4-HBP.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal death through a process called excitotoxicity.[18][19][20][21] This is a common pathological mechanism in stroke and other neurodegenerative diseases.[20] Neuroprotective compounds can act by mitigating the downstream effects of excessive glutamate receptor activation, such as calcium overload and subsequent ROS production.[18][19] Given its antioxidant potential, 4-HBP could protect neurons from glutamate-induced oxidative stress.

Experimental Protocols for a Comprehensive Evaluation of Neuroprotective Effects

A systematic evaluation of the neuroprotective effects of 4-HBP requires a multi-tiered approach, starting with in vitro screening to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies to assess efficacy in a more complex biological system.

Part 1: In Vitro Assessment of Neuroprotection

1.1. Cell Culture

  • Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-SH are commonly used for initial screening.[22]

  • Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons from embryonic rodents can be utilized.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[23] Culture medium should be appropriate for the cell type (e.g., DMEM for cell lines, Neurobasal medium for primary neurons).[23]

1.2. In Vitro Models of Neuronal Injury

  • Oxidative Stress Model: Induce oxidative stress by exposing neuronal cultures to hydrogen peroxide (H₂O₂) or a combination of xanthine and xanthine oxidase.

  • Glutamate-Induced Excitotoxicity Model: Treat neuronal cultures with a high concentration of glutamate (e.g., 100-500 µM) to induce excitotoxic cell death.[20]

  • Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, incubate cells in a glucose-free medium in a hypoxic chamber (e.g., 1% O₂).

1.3. Assessment of Cell Viability and Cytotoxicity

  • MTT Assay (Cell Viability):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of 4-HBP for a specified duration (e.g., 2-24 hours).[23]

    • Induce neuronal injury using one of the models described above.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.

  • LDH Assay (Cytotoxicity):

    • Follow the same treatment protocol as the MTT assay.

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • Higher LDH activity in the supernatant corresponds to greater cytotoxicity.

1.4. Measurement of Oxidative Stress

  • Intracellular ROS Detection:

    • Treat cells as described above.

    • Load cells with a fluorescent ROS indicator dye such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[24]

    • H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

1.5. Western Blot Analysis of Signaling Pathways

  • Treat cells with 4-HBP and/or the neurotoxic insult.

  • Lyse the cells and collect protein extracts.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins:

    • PI3K/Akt Pathway: p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3.

    • Nrf2 Pathway: Nrf2, HO-1, NQO1.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagram 3: Experimental Workflow for In Vitro Assessment of 4-HBP

G start Start: Neuronal Cell Culture (SH-SY5Y or Primary Neurons) treatment Treatment with 4-HBP (Dose-response) start->treatment injury Induction of Neuronal Injury (Oxidative Stress, Excitotoxicity, or OGD) treatment->injury viability_assays Cell Viability/Cytotoxicity Assays (MTT, LDH) injury->viability_assays ros_assay ROS Measurement (H₂DCFDA) injury->ros_assay western_blot Western Blot Analysis (PI3K/Akt, Nrf2 pathways) injury->western_blot data_analysis Data Analysis and Interpretation viability_assays->data_analysis ros_assay->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro neuroprotection studies.

Part 2: In Vivo Evaluation of Neuroprotective Efficacy

2.1. Animal Model of Focal Cerebral Ischemia

  • Middle Cerebral Artery Occlusion (MCAO) Model: The MCAO model in rodents (rats or mice) is a widely used and clinically relevant model of ischemic stroke.[25][26][27][28]

    • Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[25][26] The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.[25]

    • Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

2.2. Drug Administration

  • Route of Administration: 4-HBP can be administered via intraperitoneal (i.p.) injection or oral gavage.

  • Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment can be administered before (pre-treatment), during, or after the ischemic insult (post-treatment) to assess prophylactic and therapeutic potential.

2.3. Assessment of Neurological Deficits

  • Neurological Scoring: A battery of behavioral tests should be performed at different time points post-MCAO to assess neurological function.[29][30][31][32][33]

    • Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[29]

    • Rotarod Test: Measures motor coordination and balance.[29][32]

    • Cylinder Test: Assesses forelimb asymmetry and sensorimotor deficits.[29]

2.4. Histological and Biochemical Analysis

  • Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

  • Immunohistochemistry/Immunofluorescence: Brain sections can be stained for markers of neuronal death (e.g., Fluoro-Jade), apoptosis (e.g., TUNEL, cleaved caspase-3), and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Biochemical Assays: Brain tissue homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and to perform Western blot analysis of the signaling pathways identified in vitro.

Conclusion and Future Directions

This technical guide provides a theoretical framework and a practical roadmap for investigating the potential neuroprotective effects of (4-Hydroxybenzyl)phosphonic acid. Based on its chemical structure, 4-HBP is a promising candidate for neuroprotection, potentially acting through a combination of direct antioxidant activity and modulation of key pro-survival and antioxidant signaling pathways. The proposed experimental workflow, from in vitro screening to in vivo validation, will enable a thorough evaluation of its therapeutic potential.

Future research should focus on synthesizing and characterizing a series of (4-Hydroxybenzyl)phosphonic acid analogs to establish a structure-activity relationship for neuroprotection. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to assess the drug-like properties of 4-HBP and its suitability for further development as a therapeutic agent for neurodegenerative diseases.

References

  • (4-hydroxybenzyl)phosphonic acid (C7H9O4P). (n.d.). PubChem. Retrieved from [Link]

  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]

  • PI3K/Akt signaling pathway for neuroprotection. (n.d.). ResearchGate. Retrieved from [Link]

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  • Kumar, A., et al. (2012). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture, 92(10), 2094-2098. [Link]

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  • Vasavda, C., et al. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. STAR protocols, 2(1), 100332. [Link]

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  • MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • Tavana, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. Neurochemical research, 48(12), 3735–3755. [Link]

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Technical Guide: Safety and Handling of (4-Hydroxybenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Protocol

(4-Hydroxybenzyl)phosphonic acid (CAS: 90001-07-3) is not merely a reagent; it is a precision tool in drug discovery. Structurally, it serves as a transition state analog (TSA) , mimicking the tetrahedral geometry of phosphate ester hydrolysis. This makes it a potent inhibitor of phosphatases and a critical hapten for generating catalytic antibodies.

However, its utility is matched by its specific handling requirements. Unlike simple inorganic acids, this compound bridges the gap between organic lipophilicity (benzyl ring) and high polarity (phosphonic acid group). This duality creates unique solubility challenges and safety hazards that standard "acid handling" protocols often overlook. This guide synthesizes chemical safety data with practical, field-proven workflows to ensure both personnel safety and experimental integrity.

Physicochemical Profile & Technical Specifications

Understanding the physical state of the molecule is the first step in safe handling. The methylene bridge (–CH₂–) distinguishes this compound from (4-hydroxyphenyl)phosphonic acid, imparting greater conformational flexibility and slightly altering its pKa profile.

PropertySpecificationTechnical Note
CAS Number 90001-07-3 Note: Distinct from (4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5).
Molecular Formula C₇H₉O₄PMW: 188.12 g/mol
Appearance White to light yellow crystalline powderColor change to orange indicates oxidation or degradation.
pKa (Estimated) pKa₁ ≈ 2.2; pKa₂ ≈ 7.2At physiological pH (7.4), it exists primarily as a mono-anion/di-anion equilibrium.
Solubility (Water) Sparingly soluble (Cold)Requires heating or pH adjustment (alkaline) for high concentrations.
Solubility (Organic) Soluble in DMSO, EthanolPreferred for stock solution preparation.[1]
Stability HygroscopicCritical: Must be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis/clumping.

Hazard Assessment (GHS Classification)

This compound is a Category 1 Corrosive . It causes irreversible damage to living tissue upon contact. The phosphonic acid moiety is a strong chelator and proton donor, capable of penetrating deep into dermal layers.

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H290: May be corrosive to metals.

Toxicological Insight: While systemic toxicity data is limited, the structural similarity to other organophosphonates suggests low volatility but high local tissue destruction potential. Inhalation of dust can cause severe respiratory tract scarring.

Strategic Handling Protocols

Engineering Controls & PPE
  • Primary Barrier: All weighing and manipulation of the solid must occur inside a certified chemical fume hood .

  • Glove Selection: Standard nitrile gloves (4 mil) are sufficient for incidental contact with the solid. However, when dissolved in DMSO (which permeates skin and carries solutes with it), use double-gloving or chemically resistant laminate gloves (e.g., Silver Shield).

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during solubilization steps where splashing is possible.

The "Application Scientist" Solubilization Workflow

Many researchers struggle with this compound precipitating in aqueous buffers. The following protocol ensures a stable, homogenous solution for biological assays.

The Logic: Avoid trying to dissolve the solid directly in neutral water. The pKa₁ (2.[2]2) means it will acidify the solution, potentially crashing out of solution if the concentration is high.

Protocol:

  • Weighing: Weigh the hygroscopic solid quickly into a glass vial. Flush the stock container with Argon before re-sealing.

  • Primary Solubilization (Stock): Dissolve the solid in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.

    • Why? DMSO disrupts the crystal lattice more effectively than water and prevents immediate protonation-driven precipitation.

  • Secondary Dilution (Working Solution): Dilute the DMSO stock into your aqueous buffer (e.g., PBS pH 7.4).

    • Critical Step: Ensure the buffer has sufficient capacity to neutralize the acid. If the solution turns cloudy, check pH; it likely dropped below the solubility threshold. Adjust pH back to >7.0 with dilute NaOH.

Emergency Response Logic

In the event of exposure, immediate action is required to prevent permanent tissue necrosis.

  • Eye Contact: Time is vision. Irrigate immediately for 15 minutes. Do not wait for a specific neutralizer; water volume is key to diluting the acid.

  • Skin Contact: Brush off dry powder before wetting (to prevent exothermic hydration on skin), then rinse with copious water.

  • Spill Cleanup:

    • Isolate the area.

    • Cover spill with a dry lime or soda ash/sand mixture to neutralize.

    • Scoop into a corrosive-resistant container.

    • Do not use water initially on large solid spills to avoid generating corrosive runoff.

Visualization & Workflows

Diagram 1: Safe Handling & Solubilization Logic

This workflow illustrates the decision-making process for handling the hygroscopic solid and preparing stable assay solutions.

HandlingWorkflow Start Start: Solid Reagent PPE Equip PPE: Goggles + Face Shield Nitrile Gloves (Double) Start->PPE Weigh Weigh in Fume Hood (Hygroscopic!) PPE->Weigh Solvent Select Solvent Weigh->Solvent DMSO Dissolve in DMSO (Stock: 10-50mM) Solvent->DMSO Preferred (High Stability) Water Dissolve in Water Solvent->Water Difficult (Low Solubility) Final Stable Working Solution (Ready for Assay) DMSO->Final Dilute into Buffer CheckPH Check pH Must be > 7.0 Water->CheckPH Adjust Add dilute NaOH to solubilize CheckPH->Adjust If Cloudy/Precipitates CheckPH->Final If Clear Adjust->Final

Caption: Step-by-step workflow for safe weighing and effective solubilization, prioritizing DMSO stock preparation.

Diagram 2: Emergency Response Decision Tree

A rapid-response guide for accidental exposure events.

EmergencyResponse Accident Exposure Event Type Identify Contact Type Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Irrigate 15+ mins Lift Eyelids Eye->ActionEye ActionSkinDry Brush off Dry Powder Skin->ActionSkinDry If Solid ActionSkinWet Rinse Water 15 mins Skin->ActionSkinWet If Liquid ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Immediate Medical Attention ActionEye->Medical ActionSkinDry->ActionSkinWet ActionSkinWet->Medical ActionInhale->Medical

Caption: Critical response pathways for exposure. Note the "Brush off" step for dry powder to minimize thermal injury.

References

  • TCI Chemicals. (2025). (4-Hydroxybenzyl)phosphonic Acid Product Specification and SDS. Retrieved from

  • PubChem. (2025).[3] Benzylphosphonic Acid Compound Summary (CID 81312). National Library of Medicine. Retrieved from

  • Beers, S. A., et al. (1996). Phosphatase inhibitors—III.[4] Benzylaminophosphonic acids as potent inhibitors of human prostatic acid phosphatase.[4] Bioorganic & Medicinal Chemistry, 4(10), 1693-1701. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Phosphonates. Retrieved from

  • Williams, R. (2022).[2] pKa Data Compilation. Organic Chemistry Data. Retrieved from

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An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Hydroxybenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Hydroxybenzyl)phosphonic acid is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its structural similarity to phosphotyrosine, a key signaling molecule, makes it a valuable scaffold for the design of enzyme inhibitors. Furthermore, the phosphonic acid moiety provides a robust anchor for surface modification of metal oxides, opening avenues in biomaterials and nanotechnology. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxybenzyl)phosphonic acid, grounded in established analytical principles and methodologies.

Molecular Structure and Key Spectroscopic Features

(4-Hydroxybenzyl)phosphonic acid possesses a well-defined structure amenable to detailed spectroscopic analysis. The molecule comprises a para-substituted benzene ring bearing a hydroxyl group and a phosphonomethyl group. This arrangement gives rise to characteristic signals in various spectroscopic techniques, allowing for its unequivocal identification.

Figure 1: Chemical structure of (4-Hydroxybenzyl)phosphonic acid.

Synthesis of (4-Hydroxybenzyl)phosphonic Acid

A common and effective method for the synthesis of (4-Hydroxybenzyl)phosphonic acid involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acidic hydrolysis to yield the final phosphonic acid.[1][2]

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[2] In this step, a suitable 4-hydroxybenzyl halide (e.g., 4-(chloromethyl)phenol or 4-(bromomethyl)phenol) is reacted with a trialkyl phosphite, such as triethyl phosphite. The lone pair of electrons on the phosphorus atom of the phosphite attacks the electrophilic benzylic carbon, displacing the halide and forming a phosphonium intermediate. A subsequent dealkylation of the intermediate by the displaced halide ion yields the diethyl (4-hydroxybenzyl)phosphonate.

Michaelis_Arbuzov reactant1 4-Hydroxybenzyl Halide intermediate Phosphonium Intermediate reactant1->intermediate Nucleophilic attack reactant2 Trialkyl Phosphite reactant2->intermediate product1 Dialkyl (4-hydroxybenzyl)phosphonate intermediate->product1 Dealkylation product2 Alkyl Halide intermediate->product2

Figure 2: Workflow for the Michaelis-Arbuzov reaction.

Step 2: Acidic Hydrolysis

The dialkyl (4-hydroxybenzyl)phosphonate from the first step is then hydrolyzed to the final phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.[3] The acid catalyzes the cleavage of the P-O-alkyl bonds, which are replaced by P-OH groups.

Hydrolysis_Workflow start Dialkyl (4-hydroxybenzyl)phosphonate product (4-Hydroxybenzyl)phosphonic Acid start->product Hydrolysis reagent Conc. HCl, Reflux reagent->product byproduct Alkyl Chloride + H₂O

Figure 3: Workflow for the acidic hydrolysis of the phosphonate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of (4-Hydroxybenzyl)phosphonic acid in solution. ¹H, ¹³C, and ³¹P NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

  • Weigh approximately 5-10 mg of (4-Hydroxybenzyl)phosphonic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and because the acidic protons of the phosphonic acid and hydroxyl groups are readily observable.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ³¹P NMR: A proton-decoupled ³¹P NMR spectrum is typically acquired.[4] 85% H₃PO₄ is used as an external standard (δ = 0 ppm).[4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (4-Hydroxybenzyl)phosphonic acid is expected to show distinct signals for the aromatic protons, the methylene protons, and the exchangeable protons of the hydroxyl and phosphonic acid groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-2, H-6)~7.0-7.2Doublet³JHH ≈ 8.0
Aromatic (H-3, H-5)~6.6-6.8Doublet³JHH ≈ 8.0
Methylene (-CH₂-)~2.8-3.0Doublet²JHP ≈ 21.0
Phenolic (-OH)~9.0-10.0Singlet (broad)-
Phosphonic Acid (-P(O)(OH)₂)~10.0-12.0Singlet (broad)-
  • Aromatic Protons: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-donating hydroxyl group (H-3, H-5) are expected to be shielded and appear at a higher field (lower ppm) compared to the protons ortho to the electron-withdrawing phosphonomethyl group (H-2, H-6).

  • Methylene Protons: The protons of the methylene group are coupled to the phosphorus atom, resulting in a doublet. The two-bond coupling constant (²JHP) is typically in the range of 20-22 Hz.

  • Exchangeable Protons: The chemical shifts of the phenolic and phosphonic acid protons are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with residual water in the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The signals are influenced by the neighboring phosphorus atom, leading to C-P coupling.[5]

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-P coupling) Coupling Constant (J, Hz)
C-4 (C-OH)~155-157Singlet-
C-2, C-6~130-132Doublet³JCP ≈ 8.0
C-1 (C-CH₂P)~125-127Doublet¹JCP ≈ 135.0
C-3, C-5~115-117Singlet-
Methylene (-CH₂-)~35-37Doublet¹JCP ≈ 140.0
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-4) is expected at the lowest field among the aromatic carbons. The carbon directly attached to the phosphonomethyl group (C-1) will appear as a doublet due to one-bond coupling with the phosphorus atom. The other aromatic carbons will show smaller or no coupling to the phosphorus.

  • Methylene Carbon: The methylene carbon will also appear as a doublet due to a large one-bond coupling to the phosphorus atom.

³¹P NMR Spectral Data and Interpretation

³¹P NMR spectroscopy is a highly specific technique for the analysis of phosphorus-containing compounds.[4]

Phosphorus Assignment Predicted Chemical Shift (ppm) Multiplicity
-PO(OH)₂~18-22Singlet (proton-decoupled)
  • The chemical shift of the phosphorus atom in benzylphosphonic acids is typically observed in the range of 18-22 ppm relative to 85% H₃PO₄.[4] In a proton-decoupled spectrum, the signal will appear as a sharp singlet. In a proton-coupled spectrum, the signal would be a triplet due to coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectral Data and Interpretation
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200-3600Broad, Strong
O-H stretch (phosphonic acid)2500-3300Very Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
P=O stretch1150-1250Strong
P-O-H stretch950-1050Strong
C-O stretch (phenolic)1200-1260Strong
C=C stretch (aromatic)1450-1600Medium to Weak
  • The IR spectrum will be dominated by a very broad and strong absorption in the high-frequency region due to the O-H stretching vibrations of the phenolic and phosphonic acid groups, which are involved in hydrogen bonding.

  • A strong band corresponding to the P=O stretching vibration is a key diagnostic peak for the phosphonic acid group.

  • The spectrum will also show characteristic absorptions for the aromatic ring and the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for the analysis of polar and non-volatile compounds like (4-Hydroxybenzyl)phosphonic acid.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Mass Spectral Data and Interpretation

The molecular weight of (4-Hydroxybenzyl)phosphonic acid is 188.12 g/mol .

  • Positive Ion Mode: The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 189.03. Adducts with sodium [M+Na]⁺ at m/z 211.01 and potassium [M+K]⁺ at m/z 227.00 may also be observed.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 187.02 is expected to be the base peak.

Fragmentation in the mass spectrometer can provide further structural information. Common fragmentation pathways for benzylphosphonic acids include cleavage of the C-P bond and loss of water from the phosphonic acid group.

Conclusion

The spectroscopic characterization of (4-Hydroxybenzyl)phosphonic acid by NMR, IR, and MS provides a comprehensive and self-validating system for its identification and purity assessment. The unique combination of signals arising from the aromatic ring, the hydroxyl group, and the phosphonomethyl moiety allows for its unambiguous structural elucidation. The experimental protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists working with this important molecule, ensuring the integrity and reliability of their scientific investigations.

References

  • PrepChem. Preparation of 4-hydroxybenzyl alcohol. Available from: [Link]

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  • ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Available from: [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (4-Hydroxybenzyl)phosphonic Acid via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (4-Hydroxybenzyl)phosphonic acid, a valuable building block in medicinal chemistry and materials science. We will detail a robust, multi-step protocol centered around the pivotal Michaelis-Arbuzov reaction for the formation of the carbon-phosphorus bond. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering not just a procedure, but the underlying scientific rationale for each step to ensure successful replication and adaptation.

Introduction: The Significance and Synthetic Challenge

(4-Hydroxybenzyl)phosphonic acid serves as a crucial structural motif, acting as a stable phosphate mimic in the design of enzyme inhibitors and as a versatile linker for functionalizing surfaces.[1][2] The classical Michaelis-Arbuzov reaction, first reported in 1898, remains one of the most reliable and widely used methods for creating the foundational C-P bond of phosphonates.[3][4] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5]

However, the direct application of this reaction to a substrate like 4-hydroxybenzyl halide is fraught with complications. The phenolic hydroxyl group is nucleophilic and acidic, creating two primary challenges:

  • Side Reactions: The hydroxyl group can compete with the phosphite in reacting with the benzyl halide, leading to undesired ether linkages and polymerization.

  • Reagent Incompatibility: The acidic proton of the phenol can react with the basic phosphite reagent, deactivating it and inhibiting the desired reaction.[5]

To circumvent these issues, a protective group strategy is not just recommended, but essential for a clean and high-yielding synthesis.

The Strategic Approach: A Five-Step Synthesis

Our protocol employs a five-step sequence that strategically protects the reactive phenol, executes the C-P bond formation, and then cleanly deprotects and hydrolyzes the intermediate to yield the final product. This methodical approach ensures that each reaction proceeds with high selectivity and minimizes complex purification challenges.

The overall workflow is visualized below.

G cluster_workflow Synthetic Workflow A 1. Protection (4-Hydroxybenzyl Alcohol) B 2. Halogenation (Protected Alcohol -> Benzyl Bromide) A->B C 3. Michaelis-Arbuzov Reaction (C-P Bond Formation) B->C D 4. Deprotection (Removal of Benzyl Ether) C->D E 5. Hydrolysis (Phosphonate Ester -> Phosphonic Acid) D->E F Final Product ((4-Hydroxybenzyl)phosphonic Acid) E->F

Figure 1: High-level workflow for the synthesis of (4-Hydroxybenzyl)phosphonic acid.

The Core Reaction: Michaelis-Arbuzov Mechanism

The cornerstone of this synthesis is the reaction between a trivalent phosphorus ester (triethyl phosphite) and a benzyl halide.[4] The reaction proceeds via a two-step SN2 mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a quasi-phosphonium salt intermediate.[4][5]

  • Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt. This second SN2 reaction cleaves a C-O bond, yielding the stable pentavalent phosphonate ester and bromoethane as a volatile byproduct.[5]

G cluster_mech Michaelis-Arbuzov Reaction Mechanism reagents P(OEt)₃ + R-CH₂-Br intermediate [R-CH₂-P⁺(OEt)₃] Br⁻ (Phosphonium Intermediate) reagents->intermediate Sₙ2 Attack products O=P(OEt)₂(CH₂-R) + EtBr intermediate->products Sₙ2 Dealkylation

Figure 2: Simplified mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

Step 1: Protection of 4-Hydroxybenzyl Alcohol as a Benzyl Ether

Rationale: The benzyl ether is an ideal protecting group for phenols in this context.[7] It is stable to the basic and thermal conditions of the subsequent Michaelis-Arbuzov reaction and can be selectively removed under mild hydrogenolysis conditions that will not affect the phosphonate ester.[7][8]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Hydroxybenzyl alcohol124.1410.0 g80.56
Benzyl bromide171.0414.4 g (10.0 mL)84.18
Potassium carbonate (K₂CO₃)138.2116.7 g120.83
Acetone58.08250 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol, potassium carbonate, and acetone.

  • Stir the suspension vigorously. Add benzyl bromide dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Wash the solid with additional acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from ethanol/water to yield pure 4-(benzyloxy)benzyl alcohol.

Step 2: Halogenation to 4-(Benzyloxy)benzyl Bromide

Rationale: The hydroxyl group of the protected alcohol must be converted into a good leaving group for the Michaelis-Arbuzov reaction. Bromination using phosphorus tribromide (PBr₃) is a standard and efficient method for this transformation.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Benzyloxy)benzyl alcohol214.2610.0 g46.67
Phosphorus tribromide (PBr₃)270.695.4 g (1.9 mL)19.95 (0.43 eq)
Dichloromethane (DCM)84.93150 mL-

Protocol:

  • Dissolve 4-(benzyloxy)benzyl alcohol in 150 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus tribromide dropwise via syringe over 20 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Slowly quench the reaction by pouring it over 100 g of crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(benzyloxy)benzyl bromide, which can be used directly in the next step.

Step 3: Michaelis-Arbuzov Reaction

Rationale: This is the key C-P bond-forming step. The reaction is typically performed neat (without solvent) at elevated temperatures to drive the dealkylation of the phosphonium intermediate.[5][9] An excess of triethyl phosphite is used to ensure complete conversion of the benzyl bromide.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(Benzyloxy)benzyl bromide277.1510.0 g36.08
Triethyl phosphite166.169.0 g (9.8 mL)54.12 (1.5 eq)

Protocol:

  • Combine 4-(benzyloxy)benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the mixture in an oil bath to 150-160 °C for 4-6 hours. The volatile byproduct, bromoethane (b.p. 38 °C), will distill off.

  • Monitor the reaction by ³¹P NMR spectroscopy (the disappearance of the phosphite peak at ~139 ppm and the appearance of the phosphonate peak at ~20 ppm).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation. The remaining crude oil, diethyl (4-(benzyloxy)benzyl)phosphonate, can be purified by column chromatography on silica gel or used directly.

Step 4: Deprotection via Hydrogenolysis

Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving the benzyl ether without affecting the diethyl phosphonate moiety.[10]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl (4-(benzyloxy)benzyl)phosphonate348.3610.0 g28.70
Palladium on Carbon (10% Pd/C)-1.0 g (10 wt%)-
Ethanol46.07150 mL-
Hydrogen (H₂)2.021 atm (balloon)-

Protocol:

  • Dissolve the crude phosphonate from the previous step in ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric. Add it under a stream of nitrogen.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield diethyl (4-hydroxybenzyl)phosphonate as an oil.

Step 5: Hydrolysis to (4-Hydroxybenzyl)phosphonic Acid

Rationale: The final step involves the hydrolysis of the phosphonate diethyl ester to the target phosphonic acid. Refluxing with concentrated hydrochloric acid is a standard and effective method for this transformation.[2] The excess acid and water can be easily removed by distillation.[2]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl (4-hydroxybenzyl)phosphonate258.235.0 g19.36
Concentrated Hydrochloric Acid (HCl)36.4650 mL (approx. 12 M)-

Protocol:

  • Place the diethyl (4-hydroxybenzyl)phosphonate in a 100 mL round-bottom flask.

  • Add 50 mL of concentrated HCl.

  • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

  • Cool the solution to room temperature.

  • Remove the water and excess HCl under reduced pressure. To remove the final traces of water, an azeotropic distillation with toluene can be performed.[2]

  • The resulting crude solid is (4-hydroxybenzyl)phosphonic acid. It can be purified by recrystallization, often from a water/acetonitrile or water/acetone solvent system.[2][11] The product is often a hygroscopic solid.[2]

References

  • Michaelis-Arbuzov Phosphonate Synthesis. (2020). YouTube. Available at: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). MDPI. Available at: [Link]

  • CeCl3.7H2O-SiO2: A heterogeneous catalyst for michaelis-arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphonates. (2015). ResearchGate. Available at: [Link]

  • Summary of the synthetic routes to prepare phosphonic acids detailed in... (n.d.). ResearchGate. Available at: [Link]

  • Process for preparing alpha-hydroxybenzylphosphonic-acid esters. (n.d.). Google Patents.
  • Preparation of 4-hydroxybenzyl alcohol. (n.d.). PrepChem.com. Available at: [Link]

  • Methods for the synthesis of phosphonate esters. (n.d.). Google Patents.
  • p-HYDROXYPHENYLPYRUVIC ACID. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Phosphonic acid: preparation and applications. (2017). PMC - NIH. Available at: [Link]

  • The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. (n.d.). UNH Scholars Repository. Available at: [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Available at: [Link]

  • Radical Arbuzov Reaction. (n.d.). CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (n.d.). SciRP.org. Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Available at: [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Available at: [Link]

  • Protecting Groups. (n.d.). chem.iitb.ac.in. Available at: [Link]

  • Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. (2004). ResearchGate. Available at: [Link]

  • Protecting Groups. (n.d.). chem.iitb.ac.in. Available at: [Link]

  • Process for preparing para-hydroxybenzyl alcohol. (1994). European Patent Office. Available at: [Link]

Sources

Application Note: High-Sensitivity Mass Spectrometry Analysis of (4-Hydroxybenzyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Hydroxybenzyl)phosphonic acid is a molecule of interest in various chemical and pharmaceutical research areas due to its structural similarity to tyrosine and its potential applications as an enzyme inhibitor or a synthetic building block. Accurate and sensitive quantification of this polar, phenolic compound requires robust analytical methodologies. This application note provides a comprehensive guide to the analysis of (4-Hydroxybenzyl)phosphonic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We detail a field-proven protocol, from sample preparation to data acquisition and interpretation, grounded in the principles of electrospray ionization (ESI) and collision-induced dissociation (CID). The causality behind experimental choices is explained to empower researchers to adapt and validate the methodology for their specific applications.

Introduction: The Analytical Challenge

(4-Hydroxybenzyl)phosphonic acid possesses key chemical features that dictate the analytical strategy for its quantification. Its molecular formula is C₇H₉O₄P with a monoisotopic mass of approximately 188.02 Da[1][2]. The presence of both a phenolic hydroxyl group and a phosphonic acid moiety makes the molecule highly polar and hygroscopic[1]. These characteristics present a dual challenge for mass spectrometry analysis:

  • Chromatographic Retention: The high polarity can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.

  • Ionization Efficiency: The acidic protons on the phosphonic acid group make it an ideal candidate for negative ion mode electrospray ionization (ESI), which is often the preferred method for detecting phosphonic acids[3][4].

This guide focuses on a robust LC-MS/MS method using ESI in negative ion mode, which provides excellent sensitivity and specificity for this class of compounds.

Analyte Characteristics

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₇H₉O₄P[1]
Average Molecular Weight 188.12 g/mol [1]
Monoisotopic Mass 188.02385 Da[2]
Predicted [M-H]⁻ m/z 187.01657[2]
Physical State Solid, very pale yellow powder[1]
Key Features Hygroscopic, polar, contains phenolic and phosphonic acid groups[1]

Experimental Workflow: From Sample to Signal

The overall experimental process is designed to ensure sample purity, efficient ionization, and selective detection. Mass spectrometry is a powerful technique, but its success hinges on meticulous sample preparation to decrease complexity and avoid contamination.

MS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: LC-MS/MS Analysis cluster_data Part 3: Data Interpretation A 1. Standard & Sample Solubilization B 2. Dilution to Working Concentration A->B C 3. Filtration B->C D 4. LC Separation C->D Inject E 5. ESI Ionization (-ve mode) D->E F 6. MS1 Full Scan (Precursor Ion) E->F G 7. Collision-Induced Dissociation (CID) F->G H 8. MS2 Scan (Product Ions) G->H I 9. Peak Integration H->I Acquire Data J 10. Quantification & Confirmation I->J

Caption: Overall workflow for the LC-MS/MS analysis of (4-Hydroxybenzyl)phosphonic acid.

Detailed Protocols

Sample and Standard Preparation

The goal of this protocol is to prepare a clean, particle-free sample in a solvent compatible with the LC-MS system. Given the analyte's polarity, an aqueous/organic mixture is ideal.

Protocol Steps:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of (4-Hydroxybenzyl)phosphonic acid standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of LC-MS grade acetonitrile and water. This solvent choice balances solubility for the polar analyte while remaining compatible with common chromatographic methods.

    • Vortex thoroughly until fully dissolved. Store this stock solution at 4°C.

  • Working Standards:

    • Perform serial dilutions of the stock solution using a diluent of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. The high aqueous content is suitable for injection onto a HILIC or mixed-mode column, and the formic acid aids in protonation for consistent peak shapes.[5][6]

    • Prepare a calibration curve in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • Dissolve the unknown sample in the same solvent used for the stock solution.

    • Dilute the sample so the expected analyte concentration falls within the linear range of the calibration curve.

    • Crucial Step: Filtration. Before injection, filter all samples and standards through a 0.22 µm syringe filter (e.g., PVDF or hydrophilic PTFE) to remove particulates that could clog the LC system or contaminate the MS ion source. For viscous or high-particulate samples, using a filter with a glass fiber prefilter can be advantageous.

LC-MS/MS System Configuration and Protocol

This method utilizes a triple quadrupole mass spectrometer, which is ideal for quantitative analysis using Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[3]

Instrumentation:

  • Liquid Chromatography: An ACQUITY Premier LC System or equivalent.

  • Mass Spectrometer: A Xevo TQ Absolute Tandem Quadrupole MS System or equivalent triple quadrupole instrument.[4]

  • Ionization Source: Electrospray Ionization (ESI).

Protocol Steps & Causality:

  • Chromatographic Separation:

    • Column Selection: Due to the high polarity of (4-Hydroxybenzyl)phosphonic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and separation from other polar matrix components.[5] A Venusil HILIC (100 x 2.1 mm, 3 µm) or a mixed-mode anionic polar pesticides column are excellent choices.[4][5]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: This mobile phase system is standard for HILIC and provides protons to facilitate consistent ionization.[7][8]

    • Gradient Elution: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) to promote retention on the HILIC column, then ramps down the organic content to elute the polar analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Ion ESI. The phosphonic acid group readily loses a proton to form the [M-H]⁻ ion, making this the most sensitive mode.[3][4]

    • MS Parameter Optimization: Instrument parameters must be optimized by infusing a standard solution of the analyte. The values below serve as a robust starting point.

ParameterRecommended SettingRationale
Ion Source Polarity NegativeMaximizes sensitivity for the acidic analyte.[3]
Capillary Voltage 3.0 - 4.0 kVOptimized to achieve stable electrospray and maximal ion signal.[3]
Desolvation Temp. 300 - 420 °CEnsures efficient solvent evaporation without thermal degradation of the analyte.
Sheath/Nebulizer Gas 30 - 40 arbitrary unitsCreates a fine aerosol for efficient desolvation and ionization.[3]
Collision Gas Argon at ~1.2 barStandard inert gas for CID fragmentation.[3]
Detection Mode Selective Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]

Data Analysis and Interpretation

Precursor and Product Ion Selection

The cornerstone of a reliable SRM method is the selection of specific and intense mass transitions.

  • Precursor Ion ([M-H]⁻): In negative mode, (4-Hydroxybenzyl)phosphonic acid will deprotonate to form its conjugate base. The expected precursor ion is m/z 187.0 .[2]

  • Product Ion Scan: To determine the fragmentation pattern, a product ion scan is performed. The m/z 187.0 precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting fragments are scanned in the third quadrupole (Q3).

Predicted Fragmentation Pathway

The fragmentation of the (4-Hydroxybenzyl)phosphonic acid anion is predictable based on its structure. The most likely cleavage occurs at the C-P bond, which is a common fragmentation pathway for benzylphosphonic compounds.

Fragmentation_Pathway cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor [M-H]⁻ m/z 187.0 (4-Hydroxybenzyl)phosphonate Product1 [PO₃]⁻ m/z 79.0 Phosphite Ion Precursor->Product1 CID (Loss of 4-methylene- cyclohexa-2,5-dienone) Product2 [HPO₃]⁻• m/z 80.0

Sources

Application Notes and Protocols for the Evaluation of (4-Hydroxybenzyl)phosphonic Acid as a Tyrosine Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins.[1] This action counterbalances the activity of protein tyrosine kinases (PTKs), and the delicate equilibrium between these two enzyme classes governs a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] Dysregulation of PTP activity is implicated in a host of human diseases, such as cancer, diabetes, autoimmune disorders, and neurodegenerative conditions.[1]

Notably, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[2][3] Similarly, Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial component of the MAPK signaling pathway and is recognized as an oncoprotein in various cancers.[4] Consequently, the development of potent and selective PTP inhibitors is an area of intense research in drug discovery.[5]

This document provides a comprehensive guide to the evaluation of (4-Hydroxybenzyl)phosphonic acid as a potential inhibitor of tyrosine phosphatases. While the inhibitory activity of this specific compound is not yet extensively documented in publicly available literature, its structural features, particularly the phosphonic acid moiety, suggest its potential as a phosphotyrosine mimetic.[6] Phosphonate-based compounds are physiologically stable analogs of phosphotyrosine and can act as competitive inhibitors by binding to the active site of PTPs.[6][7]

These application notes and protocols are designed to provide researchers with the necessary framework to:

  • Synthesize (4-Hydroxybenzyl)phosphonic acid.

  • Characterize its inhibitory activity against specific tyrosine phosphatases in vitro.

  • Assess its impact on cellular signaling pathways.

(4-Hydroxybenzyl)phosphonic Acid: A Potential Phosphotyrosine Mimetic

The core hypothesis for investigating (4-Hydroxybenzyl)phosphonic acid as a PTP inhibitor lies in its structural similarity to phosphotyrosine. The phosphonic acid group is isosteric and isoelectronic to the phosphate group of phosphotyrosine, allowing it to potentially bind to the catalytic site of PTPs.

PropertyValueSource
Molecular Formula C₇H₉O₄P[8]
Molecular Weight 188.12 g/mol [8]
Appearance White to light yellow powder/crystal[8]
CAS Number 90001-07-3[8]

Proposed Synthesis of (4-Hydroxybenzyl)phosphonic Acid

Step 1: Synthesis of Diethyl (4-hydroxybenzyl)phosphonate

This step involves a Pudovik reaction, which is the addition of a dialkyl phosphite to an aldehyde.

cluster_step1 Step 1: Pudovik Reaction 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde diethyl_phosphonate Diethyl (4-hydroxybenzyl)phosphonate 4-hydroxybenzaldehyde->diethyl_phosphonate + Diethyl Phosphite diethyl_phosphite Diethyl Phosphite base Base (e.g., NaOEt) base->diethyl_phosphonate Catalyst

Figure 1: Synthesis of Diethyl (4-hydroxybenzyl)phosphonate.

Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol), add diethyl phosphite (1.1 equivalents).

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain diethyl (4-hydroxybenzyl)phosphonate.

Step 2: Hydrolysis to (4-Hydroxybenzyl)phosphonic Acid

The final step is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid. This can be achieved via acidic hydrolysis or by using bromotrimethylsilane (TMSBr) followed by methanolysis (the McKenna reaction), which is generally milder.[9]

cluster_step2 Step 2: Hydrolysis diethyl_phosphonate Diethyl (4-hydroxybenzyl)phosphonate final_product (4-Hydroxybenzyl)phosphonic Acid diethyl_phosphonate->final_product Deprotection reagents 1. TMSBr 2. MeOH or H₂O reagents->final_product

Figure 2: Hydrolysis to the final product.

Protocol (McKenna Reaction):

  • Dissolve diethyl (4-hydroxybenzyl)phosphonate (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Add bromotrimethylsilane (excess, e.g., 3-4 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by NMR or TLC).

  • Carefully add methanol or water to quench the reaction and hydrolyze the silyl ester intermediate.

  • Remove the solvent and volatile byproducts under reduced pressure to yield (4-Hydroxybenzyl)phosphonic acid. The product may be further purified by recrystallization if necessary.

Part 1: In Vitro Characterization of Tyrosine Phosphatase Inhibition

The initial evaluation of a potential PTP inhibitor involves determining its potency and mechanism of action against a purified enzyme. A common and robust method is the use of a chromogenic substrate such as p-nitrophenyl phosphate (pNPP).[12][13] More sensitive assays utilize fluorogenic substrates.

Protocol 1: Determination of IC₅₀ using a pNPP-based Colorimetric Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of (4-Hydroxybenzyl)phosphonic acid against a target PTP, such as PTP1B.

Materials:

  • Recombinant human PTP1B (or other target PTP)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA, and 5 mM DTT (prepare fresh)

  • (4-Hydroxybenzyl)phosphonic acid stock solution (e.g., 10 mM in DMSO)

  • p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform serial dilutions of the (4-Hydroxybenzyl)phosphonic acid stock solution in the Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Also include a vehicle control (DMSO in Assay Buffer).

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 25 µL of the diluted inhibitor solutions or vehicle control to triplicate wells.

    • Add 50 µL of the PTP1B solution (diluted in Assay Buffer to a working concentration, e.g., 50 ng/well) to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Initiate the Phosphatase Reaction:

    • Add 25 µL of the pNPP solution (diluted in Assay Buffer to a final concentration equal to the Kₘ of the enzyme for pNPP, typically in the range of 0.7-1.3 mM for PTP1B) to each well to start the reaction.[12]

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) during which the reaction is linear.

  • Stop the Reaction:

    • Add 50 µL of Stop Solution (1 M NaOH) to each well.

  • Measure Absorbance:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_workflow IC₅₀ Determination Workflow prepare_inhibitor Prepare Inhibitor Dilutions pre_incubation Pre-incubate Enzyme and Inhibitor prepare_inhibitor->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance data_analysis Calculate IC₅₀ read_absorbance->data_analysis

Figure 3: Workflow for IC₅₀ determination.

Protocol 2: Determining the Mechanism of Inhibition (e.g., Competitive, Non-competitive)

To understand how (4-Hydroxybenzyl)phosphonic acid inhibits the PTP, enzyme kinetics studies are performed at varying substrate concentrations.

Procedure:

  • Follow the same general procedure as for the IC₅₀ determination.

  • Use a fixed, suboptimal concentration of the inhibitor (e.g., near its IC₅₀ value).

  • Vary the concentration of the pNPP substrate over a wide range (e.g., 0.1x to 10x the Kₘ value).

  • Measure the initial reaction velocity (rate of p-nitrophenol formation) at each substrate concentration in the presence and absence of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.

  • Competitive inhibition: The Vₘₐₓ remains unchanged, while the apparent Kₘ increases.

  • Non-competitive inhibition: The Vₘₐₓ decreases, while the Kₘ remains unchanged.

  • Mixed inhibition: Both Vₘₐₓ and Kₘ are altered.

Part 2: Cell-Based Assays to Evaluate Inhibitor Efficacy

In vitro activity does not always translate to cellular efficacy. Therefore, it is crucial to assess the ability of (4-Hydroxybenzyl)phosphonic acid to inhibit PTP activity within a cellular context.

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

A common method to assess the cellular activity of a PTP inhibitor is to measure the phosphorylation status of its known downstream substrates. For example, to evaluate the inhibition of PTP1B, one can measure the phosphorylation of the insulin receptor (IR) or Akt.[14]

Materials:

  • Cell line of interest (e.g., HepG2 for PTP1B and insulin signaling)

  • Cell culture medium and supplements

  • (4-Hydroxybenzyl)phosphonic acid

  • Stimulating agent (e.g., insulin for PTP1B)

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to a suitable confluency (e.g., 70-80%).

    • Serum-starve the cells for a few hours to reduce basal phosphorylation levels.

    • Pre-treat the cells with various concentrations of (4-Hydroxybenzyl)phosphonic acid or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist (e.g., insulin at 100 nM for 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[15]

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like GAPDH.

    • Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

cluster_cell_based Cell-Based Assay Workflow cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot data_analysis Data Analysis western_blot->data_analysis

Figure 4: General workflow for cell-based assays.

Signaling Pathway Visualization

The following diagram illustrates the canonical insulin signaling pathway and the role of PTP1B as a negative regulator. Inhibition of PTP1B by a compound like (4-Hydroxybenzyl)phosphonic acid is expected to enhance this pathway.

cluster_pathway Insulin Signaling and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS p-IRS pIR->pIRS Phosphorylates PTP1B PTP1B pIR->PTP1B IRS IRS Proteins PI3K PI3K pIRS->PI3K Activates pAkt p-Akt PI3K->pAkt Activates Akt Akt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR Dephosphorylates Inhibitor (4-Hydroxybenzyl) phosphonic acid Inhibitor->PTP1B Inhibits

Figure 5: Insulin signaling pathway and the inhibitory role of PTP1B.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of (4-Hydroxybenzyl)phosphonic acid as a potential tyrosine phosphatase inhibitor. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other PTPs to determine its selectivity.

  • In Vivo Efficacy: Evaluating the compound in animal models of diseases such as diabetes or cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The exploration of novel PTP inhibitors like (4-Hydroxybenzyl)phosphonic acid holds significant promise for the development of new therapeutics for a range of human diseases.

References

  • Zhang, Z.-Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert Opinion on Investigational Drugs, 12(2), 223-233. [Link]

  • Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work? [Link]

  • Zhang, Z.-Y. (2017). Targeting Tyrosine Phosphatases: Time to End the Stigma. ACS Central Science, 3(8), 834-841. [Link]

  • PubChem. (4-Hydroxyphenyl)phosphonic acid. [Link]

  • Karbalaei-Heidari, H. R., et al. (2017). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 173-182. [Link]

  • BioAssay Systems. PTP1B Inhibitor Assay Screening Services. [Link]

  • Gogl, G., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Chemical Biology, 1(5), 356-373. [Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773-7782. [Link]

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2154-2193. [Link]

  • Julien, S. G., et al. (2011). Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease. Protein Tyrosine Phosphatases, 1-28. [Link]

  • Zhang, X., et al. (2019). A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2. Bioorganic & Medicinal Chemistry Letters, 29(17), 2374-2378. [Link]

  • Ojo, O. O., et al. (2020). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Traditional and Complementary Medicine, 10(5), 469-475. [Link]

  • Wu, L., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules, 27(22), 7905. [Link]

  • Doak, G. O., & Freedman, L. D. (1951). The Preparation of Amides of Arylphosphonic Acids. I. Diamides of Primary Aromatic and Heterocyclic Amines. Journal of the American Chemical Society, 73(12), 5658-5660. [Link]

  • Wikipedia. (2023). Phosphomimetics. [Link]

  • Zhang, X., et al. (2021). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry, 296, 100412. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Novel PTP1B Inhibitor-Phosphate of Polymannuronic Acid Ameliorates Insulin Resistance by Regulating IRS-1/Akt Signaling. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Sęk, D., & Różanowski, B. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Phosphorus Chemistry, 133-161. [Link]

  • Bitesize Bio. (2022). 3 Easy Ways to Mimic Phosphorylation. [Link]

  • Singh, P., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLOS ONE, 13(7), e0199020. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Vargas-Almaraz, A. Y., et al. (2024). Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. FEBS Letters. [Link]

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Precision Surface Engineering: (4-Hydroxybenzyl)phosphonic Acid Monolayers on Metal Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the formation, characterization, and functionalization of (4-Hydroxybenzyl)phosphonic acid (4-HBPA) self-assembled monolayers (SAMs) on metal oxide surfaces (TiO₂, Al₂O₃, ZnO). Unlike silanes, phosphonic acids offer superior hydrolytic stability and defined binding modes on transition metal oxides. This guide focuses on the "Tethering by Aggregation and Growth" (T-BAG) method to minimize multilayer aggregation and maximize surface coverage. We further explore the utility of the para-hydroxyl group as a chemoselective handle for downstream conjugation of bioactive ligands in drug delivery systems.

Introduction & Mechanistic Insight

The Molecule: (4-Hydroxybenzyl)phosphonic Acid[1][2][3]
  • CAS: 90001-07-3[1][2]

  • Structure: A phosphonic acid headgroup (

    
    ) linked via a methylene bridge to a phenol ring.
    
  • Dual Functionality:

    • Anchor (

      
      ):  Forms strong covalent P-O-M bonds with metal oxides.
      
    • Active Handle (Phenol): A nucleophilic -OH group (

      
      ) available for conjugation (e.g., with isocyanates, epoxides) without interfering with the anchoring process.
      
Binding Mechanism

Phosphonic acids bind to metal oxides through condensation reactions with surface hydroxyl groups. The stability of the monolayer depends on the coordination mode. While monodentate binding is possible, bidentate and tridentate bridging modes are thermodynamically preferred and provide superior stability against hydrolysis.

Critical Insight: The methylene spacer (


) in 4-HBPA decouples the aromatic ring from the phosphonate, preventing steric inhibition of the binding headgroup while maintaining the rigidity required for ordered packing.

BindingMechanism Substrate Metal Oxide Surface (Ti-OH, Al-OH) Physisorption 1. Physisorption (H-bonding) Substrate->Physisorption Dip Coating Condensation 2. Condensation (Water release) Physisorption->Condensation Annealing (120°C) CovalentBond 3. Covalent Anchoring (Tridentate/Bidentate) Condensation->CovalentBond - H₂O

Figure 1: Mechanism of phosphonic acid anchoring. The transition from physisorption to covalent bonding is driven by thermal annealing.

Material Properties & Preparation

Physicochemical Data
PropertyValueRelevance
Molecular Weight 188.12 g/mol Calculation of monolayer density.
pKa (Phosphonate) ~2.2 (

), ~7.2 (

)
Determines ionization state during deposition.
pKa (Phenol) ~10.0Remains protonated (neutral) during acidic deposition; reactive in basic conditions.
Solubility THF, Ethanol, MethanolTHF is preferred for T-BAG to minimize micelle formation.
Stability HighResistant to hydrolysis in pH 4–9 range (unlike silanes).
Substrate Compatibility[4]
  • Excellent: Titanium Dioxide (TiO₂), Aluminum Oxide (Al₂O₃), Indium Tin Oxide (ITO).

  • Good: Zinc Oxide (ZnO) (Requires care; acidic phosphonates can etch ZnO. Use rapid spray coating or buffered solutions).

  • Poor: Silica (

    
    ) (Phosphonates bind weakly to silica; requires specific conditions or zirconated interfaces).
    

Experimental Protocols

Protocol 1: Substrate Pre-treatment (Critical)

Goal: Maximize surface hydroxyl (-OH) density for phosphonate anchoring.

  • Solvent Wash: Sonicate substrates sequentially in Acetone, Ethanol, and Isopropanol (10 min each). Dry with

    
    .
    
  • Activation:

    • Option A (Standard): UV/Ozone treatment for 20 minutes. This removes organic contaminants and hydroxylates the oxide surface.

    • Option B (Aggressive): Piranha solution (

      
      ) for 10 min. Warning: Extremely hazardous. Use only with glass/silicon substrates, not suitable for all metal oxides.
      
  • Hydration: Rinse with ultrapure water and dry under

    
     stream immediately before deposition.
    
Protocol 2: SAM Formation via T-BAG Method

Goal: Form a dense, monolayer without vertical aggregation. Why T-BAG? Traditional dip-coating often leads to multilayers due to hydrogen bonding between phosphonic acids. The T-BAG (Tethering by Aggregation and Growth) method uses evaporation to force a monolayer onto the surface.

  • Solution Prep: Dissolve 4-HBPA (0.1 – 0.5 mM) in anhydrous Tetrahydrofuran (THF) .

    • Note: Ethanol can be used, but THF often yields better ordering for aromatic phosphonates.

  • Deposition:

    • Hold the substrate vertically in the solution.

    • Allow the solvent to evaporate slowly (controlled humidity, ~2-4 hours) until the meniscus passes down the substrate.

    • As the meniscus recedes, the amphiphilic molecules self-assemble at the triple-phase line and transfer to the substrate.

  • Rinsing: Immediately rinse with pure THF to remove loosely bound physisorbed molecules.

Protocol 3: Thermal Annealing (The "Lock-In" Step)

Goal: Convert hydrogen bonds to covalent P-O-M bonds.

  • Place the rinsed samples in an oven at 120°C – 140°C for 12–24 hours.

    • Mechanism:[3][4] This drives the condensation reaction:

      
      .
      
  • Final Wash: Sonicate in Ethanol (5 min) to remove any molecules that did not covalently bond.

Protocol 4: Functionalization of the Phenol Group

Goal: Conjugate a drug or ligand to the surface. Chemistry: The phenol group is less nucleophilic than an amine but can be activated. Reaction with isocyanates is a robust route.

Scenario: Attaching a drug with a primary amine via a di-isocyanate linker.

  • Activation: Immerse the 4-HBPA modified substrate in a solution of Hexamethylene Diisocyanate (HMDI) (10 mM) in anhydrous Toluene with a catalytic amount of Dibutyltin Dilaurate (DBTDL) for 2 hours at 50°C.

    • Result: Formation of a carbamate linkage; free isocyanate tail exposed.

  • Wash: Rinse with anhydrous Toluene.

  • Conjugation: Immerse in a solution containing the Amine-Drug (1 mM) in DMF/DMSO for 4 hours.

    • Result: Drug tethered via stable urea linkage.

Characterization & Quality Control

TechniqueExpected SignalInterpretation
Contact Angle 50° – 60°Moderate hydrophilicity due to -OH tail. (Bare TiO₂ < 10°; Methyl-SAM > 100°).
XPS (P2p) Peak at ~133.5 eVIndicates P-O bonding. Shift from 134.5 eV (free acid) confirms metal coordination.
XPS (C1s) 284.8 eV (C-C), 286.5 eV (C-O)Confirm stoichiometry of the benzyl-phenol structure.
FTIR (PM-IRRAS) 1000–1150 cm⁻¹ (P-O-M)Broad bands indicate surface tridentate/bidentate binding. Absence of P=O (1270 cm⁻¹) suggests loss of double bond character upon coordination.

Workflow Visualization

Workflow Start Bare Metal Oxide Clean UV/Ozone Cleaning (Activate -OH) Start->Clean Deposition T-BAG Deposition (0.5 mM in THF) Clean->Deposition Anneal Thermal Annealing (140°C, 18h) Deposition->Anneal Wash Solvent Sonication (Remove Physisorbed) Anneal->Wash Characterize QC: XPS / Contact Angle Wash->Characterize

Figure 2: Step-by-step experimental workflow for creating robust 4-HBPA monolayers.

Expert Tips & Troubleshooting

  • Aggregation: If AFM shows "islands" > 2nm high, you have multilayer aggregation. Solution: Switch to the T-BAG method or increase the post-annealing sonication time.

  • Etching ZnO: Zinc Oxide is sensitive to acidic protons. Solution: Use a shorter deposition time (10-30 min) or add a stoichiometric amount of base (e.g., Triethylamine) to deprotonate the phosphonic acid in solution before deposition.

  • Solvent Choice: Avoid protic solvents (Methanol) if high ordering is required; they compete for hydrogen bonding. Anhydrous THF or Toluene is superior for forming dense, crystalline-like SAMs.

References

  • Phosphonic Acid Monolayers on Metal Oxides (Review) Title: Surface Modification of Metal Oxides with Phosphonic Acids Source: MDPI / ETH Zurich URL:[Link](General reference for phosphonate binding modes)

  • T-BAG Method Protocol Title: Tethering by Aggregation and Growth (T-BAG) for Phosphonic Acid SAMs Source: ACS Publications (Langmuir) URL:[Link](Foundational paper for the evaporation-driven deposition method)

  • Comparison of Silanes vs. Phosphonates Title: Self-Assembled Monolayers Supported on TiO2: Comparison of Silanes and Phosphonic Acids Source: ACS Publications (Langmuir) URL:[Link](Establishes the stability superiority of phosphonates on Ti/Al oxides)

  • Characterization of Phosphonate Binding Title: Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces Source: UHasselt Document Server URL:[Link](Detailed analysis of XPS and FTIR shifts for bidentate/tridentate modes)

  • Phenol Functionalization in Drug Delivery Title: Phenol-Boronic surface functionalization of gold nanoparticles for drug delivery Source: PubMed / International Journal of Pharmaceutics URL:[Link](Demonstrates the utility of phenol groups as reactive handles in nanomedicine)

Sources

Application Notes and Protocols: (4-Hydroxybenzyl)phosphonic Acid as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Phosphonic Acids in Corrosion Inhibition

Corrosion of steel and its alloys is a significant industrial challenge, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, phosphonic acids and their derivatives have emerged as a promising class of inhibitors due to their ability to form stable, protective layers on metal surfaces.[1] This is achieved through the strong chemisorption of the phosphonate group onto the metal, effectively blocking the active sites for corrosion.[1]

(4-Hydroxybenzyl)phosphonic acid (4-HBPA) is a molecule of interest in this field, combining the anchoring capability of the phosphonic acid group with the electronic properties of a substituted aromatic ring. The hydroxyl group and the benzene ring can further contribute to the adsorption process and the stability of the protective film. This guide provides a comprehensive overview of the theoretical basis and practical protocols for evaluating the efficacy of 4-HBPA as a corrosion inhibitor for steel.

Mechanism of Action: A Synergistic Approach to Protection

The corrosion inhibition mechanism of phosphonic acids like 4-HBPA is multifaceted, involving both physical and chemical interactions with the steel surface. The primary mode of action is the formation of a self-assembled monolayer on the metal.[1]

  • Chemisorption: The phosphonic acid group (-PO(OH)₂) readily coordinates with the iron atoms on the steel surface, forming a strong chemical bond. This process is driven by the high affinity of phosphonates for various metals.[1]

  • Film Formation: The organic part of the molecule, the 4-hydroxybenzyl group, extends away from the surface. These organic moieties can interact with each other through van der Waals forces and potentially hydrogen bonding, creating a dense and hydrophobic barrier that repels corrosive species from the underlying metal.[1]

  • Mixed-Type Inhibition: Organic inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[2] This is typically confirmed through electrochemical techniques like potentiodynamic polarization.

The overall protective action can be visualized as a composite film that is chemically anchored to the steel surface and presents a physical barrier to the corrosive environment.

Visualizing the Inhibition Mechanism

The proposed mechanism of 4-HBPA as a corrosion inhibitor on a steel surface is illustrated below.

Caption: Proposed adsorption mechanism of 4-HBPA on a steel surface.

Experimental Evaluation of Corrosion Inhibition

A systematic evaluation of a potential corrosion inhibitor involves a combination of electrochemical techniques and surface analysis. The following protocols are based on established standards and best practices in the field.

Preparation of Materials

While commercially available, researchers may need to synthesize 4-HBPA. A general two-step procedure involves the Arbuzov reaction followed by hydrolysis.[3]

  • Step 1: Diethyl (4-hydroxybenzyl)phosphonate Synthesis (Arbuzov Reaction)

    • React 4-(chloromethyl)phenol with an excess of triethyl phosphite.

    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture, and monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, remove the excess triethyl phosphite under reduced pressure.

    • Purify the resulting diethyl (4-hydroxybenzyl)phosphonate, for example, by column chromatography.

  • Step 2: Hydrolysis to (4-Hydroxybenzyl)phosphonic Acid

    • Hydrolyze the purified diethyl (4-hydroxybenzyl)phosphonate using concentrated hydrochloric acid.[3]

    • Reflux the mixture for several hours.[3]

    • After cooling, the product may precipitate. Collect the solid by filtration.

    • Wash the product with cold water and dry under vacuum.

    • Confirm the structure and purity of the final product using techniques like NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry.

Proper preparation of the steel specimens is crucial for obtaining reproducible results.

  • Cut the steel (e.g., mild steel, carbon steel) into coupons of appropriate dimensions for the electrochemical cell (e.g., 1 cm x 1 cm).

  • Mechanically polish the surface of the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).[4]

  • After polishing, degrease the specimens with a suitable solvent like acetone or ethanol in an ultrasonic bath.

  • Rinse the coupons thoroughly with deionized water and dry them in a stream of warm air.

  • Store the prepared specimens in a desiccator to prevent atmospheric corrosion before use.

The choice of the corrosive medium depends on the intended application. A common aggressive medium for laboratory studies is a 1 M hydrochloric acid (HCl) or a 3.5% sodium chloride (NaCl) solution.

  • Prepare the desired concentration of the corrosive solution using analytical grade reagents and deionized water.

  • For inhibitor studies, prepare a stock solution of 4-HBPA in the corrosive medium.

  • Prepare a series of test solutions with varying concentrations of 4-HBPA by diluting the stock solution.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode setup in a corrosion cell, consisting of the steel specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).[5]

This technique provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes, which helps in determining the type of inhibition.[2]

  • Protocol:

    • Immerse the prepared steel specimen in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

    • Use a slow scan rate, typically 0.166 mV/s to 1 mV/s, as recommended by ASTM G5 and G59.[6]

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Determine i_corr and E_corr by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

ParameterTypical Value/RangeReference
Potential Range±250 mV vs. OCPGeneral Practice
Scan Rate0.166 - 1 mV/sASTM G5, G59[6]
Stabilization Time30 - 60 minutesGeneral Practice

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties.[7]

  • Protocol:

    • Immerse the steel specimen in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance (R_ct).

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

ParameterTypical Value/RangeReference
Frequency Range100 kHz - 10 mHzASTM G106[7]
AC Amplitude10 mVGeneral Practice
Stabilization Time30 - 60 minutesGeneral Practice

Experimental Workflow Visualization

The following diagram outlines the key steps in evaluating the corrosion inhibition performance of 4-HBPA.

G cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization synthesis Synthesis of 4-HBPA solution_prep Corrosive Solution Preparation synthesis->solution_prep specimen_prep Steel Specimen Preparation ocp OCP Stabilization specimen_prep->ocp surface_analysis Surface Analysis (SEM, XPS, FTIR) specimen_prep->surface_analysis solution_prep->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis data_analysis Calculate Inhibition Efficiency pdp->data_analysis eis->data_analysis isotherm Adsorption Isotherm Modeling data_analysis->isotherm

Caption: Workflow for evaluating 4-HBPA as a corrosion inhibitor.

Surface Analysis Techniques

To confirm the formation of a protective film and understand its characteristics, various surface analysis techniques can be employed on steel specimens after immersion in the inhibited solution.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the steel surface morphology, allowing for a visual comparison of the surface with and without the inhibitor. A smoother surface with fewer corrosion products is expected in the presence of an effective inhibitor.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can identify the chemical composition of the surface film, confirming the presence of phosphorus and the interaction between the inhibitor and the steel surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups present on the steel surface, providing evidence of the adsorption of the inhibitor molecules.

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor molecules and the steel surface, the experimental data can be fitted to various adsorption isotherms, such as Langmuir, Freundlich, or Temkin. The Langmuir isotherm, for example, assumes the formation of a monolayer of the inhibitor on the surface.[8] The degree of surface coverage (θ), which is often assumed to be equal to IE%/100, is plotted against the inhibitor concentration. The goodness of fit to a particular isotherm provides insights into the adsorption mechanism.

Conclusion and Future Directions

(4-Hydroxybenzyl)phosphonic acid presents a promising candidate for corrosion inhibition of steel due to the combined effects of its phosphonic acid anchoring group and its aromatic structure. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Future research should focus on optimizing the inhibitor concentration, studying its performance in different corrosive media and at various temperatures, and exploring potential synergistic effects with other corrosion inhibitors. Computational studies, such as Density Functional Theory (DFT), can also provide deeper insights into the electronic interactions between the 4-HBPA molecule and the steel surface, further elucidating its inhibition mechanism.

References

  • ResearchGate. (n.d.). Potentiodynamic polarization curves for the corrosion of steel in 1.0 M... Retrieved from [Link]

  • MDPI. (2022). Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Corrosion Inhibition Mechanism of HEDP and Mechanical Performance Degradation of HSGPSW Under Tensile Stress. Retrieved from [Link]

  • MDPI. (2023). Removal of Organic Matter from Tunisian Industrial Phosphoric Acid by Adsorption onto Purified Natural Illite/Kaolinite Clay: Kinetics, Isothermal and Thermodynamic Studies. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • UI Scholars Hub. (2024). Analysis of the Effect of Different Surface Preparation Methods on Corrosion Resistance and Adhesion Strength of ASTM A36 Steel. Retrieved from [Link]

  • NIH. (2022). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. Retrieved from [Link]

  • ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • ResearchGate. (2021). Effects of Surface Preparation on the Corrosion Behavior of Mild Steel. Retrieved from [Link]

  • Google Patents. (n.d.). EP0049911A2 - Process for preparing alpha-hydroxybenzylphosphonic-acid esters.
  • ResearchGate. (n.d.). Corrosion inhibition of stainless steel N304 by dihydroxy benzyl phosphonic acid in 0.5 M H2SO4: Experimental and theoretical studies. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Adsorption of organic matter from industrial phosphoric acid (H3PO4) onto activated bentonite. Retrieved from [Link]

  • RSC Publishing. (2021). Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phosphoric acid based geopolymer foam-activated carbon composite for methylene blue adsorption: isotherm, kinetics, thermodynamics, and machine learning studies. Retrieved from [Link]

  • ASTM International. (2022). Field Measurement of Electrochemical Impedance on Coatings and Linings. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of organic matter from industrial phosphoric acid (H3PO4) onto activated bentonite. Retrieved from [Link]

  • ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Preparation and Corrosion Resistance Properties of Superhydrophobic Coatings on Galvanized Steel. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • ASTM International. (2024). G3 Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. Retrieved from [Link]

  • An-Najah Staff. (2016). Corrosion Inhibition of Steel in phosphoric acid by Sulfapyridine: Experimental and Theoretical Studies. Retrieved from [Link]

  • ASTM International. (2021). G5 Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics, Isotherms and Adsorption–Desorption Behavior of Phosphorus from Aqueous Solution Using Zirconium–Iron and Iron Modified Biosolid Biochars. Retrieved from [Link]

  • Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]

  • Matergenics Inc. (2023). ASTM G61: Potentiodynamic Polarization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing McKenna Reaction Conditions for Benzylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of the McKenna reaction. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzylphosphonic acids and their derivatives. Here, we provide in-depth, field-proven insights into overcoming common challenges, optimizing reaction conditions, and understanding the mechanistic nuances of this powerful dealkylation method.

The McKenna Reaction: A Primer for Benzylphosphonate Synthesis

The McKenna reaction is a highly effective and widely adopted method for the dealkylation of phosphonate esters to furnish the corresponding phosphonic acids.[1][2] The reaction is prized for its mild conditions and high yields, making it particularly valuable in complex, multi-step syntheses where harsh reagents are impermissible. The core of the reaction involves a two-step sequence:

  • Silylation: The dialkyl phosphonate ester is treated with a trimethylsilyl halide, most commonly bromotrimethylsilane (BTMS), to form a bis(trimethylsilyl) phosphonate intermediate.

  • Solvolysis: This intermediate is then rapidly hydrolyzed with a protic solvent, such as methanol or water, to yield the final phosphonic acid.[1][3]

This process is indispensable for creating benzylphosphonic acids, which are crucial structural motifs in medicinal chemistry, serving as stable mimics of phosphate esters in drug candidates.[1]

Core Reaction Mechanism

Understanding the mechanism is key to effective troubleshooting. Experimental evidence from isotopic labeling studies has confirmed that the reaction initiates with the nucleophilic attack of the phosphoryl oxygen (P=O) on the silicon atom of bromotrimethylsilane (BTMS).[3][4] This forms a phosphonium intermediate which then undergoes rearrangement and elimination of an alkyl bromide to generate the silylated ester. The process repeats for the second alkyl group.

McKenna_Mechanism cluster_silylation Step 1: Silylation cluster_solvolysis Step 2: Solvolysis Start Dialkyl Benzylphosphonate BTMS1 + 2 BTMS Start->BTMS1 Intermediate Bis(trimethylsilyl) Benzylphosphonate BTMS1->Intermediate AlkylBromide + 2 Alkyl Bromide Solvent + MeOH or H₂O Intermediate->Solvent FinalProduct Benzylphosphonic Acid Solvent->FinalProduct Byproduct + 2 TMS-OMe or (TMS)₂O FinalProduct->Byproduct Volatile Byproducts

Caption: The two-step mechanism of the McKenna reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of benzylphosphonates via the McKenna reaction.

Q1: My reaction is slow or appears incomplete. How can I drive it to completion?

A: Incomplete conversion is a frequent challenge. Several factors can be responsible:

  • Steric Hindrance: Bulky groups near the phosphonate moiety can slow down the reaction rate significantly.[1]

  • Temperature: While many McKenna reactions proceed at room temperature, stubborn substrates often require elevated temperatures. Refluxing in a low-boiling solvent like dichloromethane (CH₂Cl₂) or heating at 35-40°C in acetonitrile (ACN) for several hours (or overnight) is a common strategy.[1][5]

  • Reagent Stoichiometry: An insufficient amount of BTMS is a primary cause of incomplete reactions. A molar excess (typically 6-8 equivalents per phosphonate group) is often recommended to ensure the reaction goes to completion.[1]

  • Reagent Quality: BTMS is highly sensitive to moisture. Contamination with HBr can alter its reactivity and promote side reactions. Using freshly distilled BTMS and maintaining strictly anhydrous conditions under an argon or nitrogen atmosphere is critical.[5]

  • Microwave Irradiation: For rapid and efficient conversion, especially with difficult substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6]

Q2: I'm observing significant side product formation. What are the likely causes and solutions?

A: Side reactions are the most common pitfall. The primary culprits are the reagents and byproducts themselves.

  • Acid-Labile Group Cleavage: The reaction can generate HBr in situ, especially if trace moisture is present. This acid can cleave sensitive protecting groups like Boc-carbamates or tert-butyl esters.[1][7]

    • Solution: Run the reaction at lower temperatures (e.g., 0°C). Add a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge any generated HBr. However, use amines with caution, as they can sometimes promote other unwanted side reactions.[1][5]

  • N-Alkylation: The alkyl bromide generated as a byproduct during the silylation step is an alkylating agent.[1] If your substrate contains a nucleophilic nitrogen (e.g., an unprotected amine or certain heterocycles), it can be alkylated, leading to impurities.

    • Solution: Minimize the reaction time by monitoring closely with ³¹P NMR. Alternatively, performing the reaction in refluxing dichloromethane can help by continuously removing the volatile alkyl bromide (e.g., ethyl bromide) from the reaction mixture.[5]

  • Other Functional Group Reactions: BTMS itself can react with other functional groups like epoxides, acetals, and certain ethers, though this often requires higher temperatures.[1]

    • Solution: A thorough review of your substrate's functional group compatibility is essential. If unavoidable, a lower reaction temperature and shorter reaction time are your first lines of defense.

Q3: How do I effectively monitor the reaction's progress?

A: The most reliable method is ³¹P NMR spectroscopy . The conversion of each P-O-Alkyl ester to a P-O-SiMe₃ silyl ester results in a distinct upfield shift of approximately 8–10 ppm in the ³¹P NMR spectrum.[1] This allows for clear, quantitative tracking of the conversion from starting material to the mono-silylated intermediate and finally to the desired bis(trimethylsilyl) ester product.

Q4: What is the best workup procedure for isolating the final benzylphosphonic acid?

A: A clean workup is crucial for obtaining a pure product.

  • Removal of Volatiles: After the reaction is complete (as confirmed by ³¹P NMR), remove the solvent and excess BTMS under reduced pressure.

  • Solvolysis: Dissolve the crude residue in a protic solvent. Methanol is most common, but mixtures like methanol/water (20:1 v/v) or ethanol are also effective.[1] This step rapidly cleaves the silyl esters.

  • Isolation:

    • For simple, crystalline phosphonic acids, the product may precipitate directly from the solvolysis mixture or upon concentration.

    • If the product is soluble, remove the solvolysis solvent in vacuo. The resulting crude acid can often be purified by washing with a non-polar solvent to remove organic impurities or by washing with an aqueous sodium carbonate solution to remove non-acidic components. The phosphonic acid can then be recovered from the aqueous layer by acidification (e.g., with HCl) followed by extraction or precipitation.[1]

    • For complex molecules, purification by reverse-phase HPLC may be necessary.[3]

Experimental Protocols & Data

Protocol 1: Standard Synthesis of Benzylphosphonic Acid from Diethyl Benzylphosphonate

This protocol is suitable for robust substrates without sensitive functional groups.

  • Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add diethyl benzylphosphonate (1 equiv.).

  • Solvent Addition: Dissolve the substrate in anhydrous acetonitrile or chloroform (e.g., 1.5 mL per 50 mg of substrate).[1]

  • Reagent Addition: Add bromotrimethylsilane (BTMS) (6–8 equiv.) via syringe.[1]

  • Reaction: Seal the flask and stir the mixture at room temperature or heat to 36°C for 12-24 hours, monitoring by ³¹P NMR until the starting material is fully converted to the bis(trimethylsilyl) ester.[1]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove all volatile components.

  • Solvolysis: Add methanol/water (20:1 v/v) to the residue and stir for 30 minutes.[1]

  • Isolation: Remove the solvent in vacuo. The resulting white solid can be triturated with diethyl ether or hexane to afford the pure benzylphosphonic acid.

Protocol 2: Optimized Synthesis for Substrates with Acid-Labile Moieties

This protocol minimizes the risk of cleaving sensitive groups like Boc-carbamates.

  • Preparation: To a dry, round-bottomed flask under argon, add the substrate (1 equiv.) and dissolve in anhydrous dichloromethane.

  • Cooling & Base Addition: Cool the flask to 0°C in an ice bath. Add dry pyridine (2.2 equiv.) to act as an acid scavenger.[7]

  • Reagent Addition: Slowly add BTMS (3-4 equiv. per ester group) dropwise over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress every 1-2 hours via ³¹P NMR. The reaction is often complete within 2-6 hours.

  • Workup & Solvolysis: Once complete, quench the reaction by carefully adding methanol at 0°C. Concentrate the mixture under reduced pressure and proceed with the standard solvolysis and isolation steps as described in Protocol 1.

Table 1: Comparison of McKenna Reaction Conditions
ParameterStandard ConditionOptimized (Sensitive Substrate)Rationale & Key Considerations
Substrate Robust Benzylphosphonate EstersEsters with Acid-Labile GroupsSubstrate stability dictates the necessary precautions.
BTMS (equiv.) 6 - 83 - 5Higher excess ensures completion but increases risk of side reactions.
Base NonePyridine or TEA (2.2 equiv.)Scavenges in situ HBr to protect sensitive functionalities.[7]
Solvent Acetonitrile, CHCl₃, CH₂Cl₂Dichloromethane (CH₂Cl₂)CH₂Cl₂ is less polar and allows for easy removal post-reaction.
Temperature (°C) 25 - 400 to 25Lower temperature minimizes side reactions and decomposition.
Time (h) 12 - 242 - 6 (Monitor closely)Shorter reaction times reduce exposure to alkylating byproducts.
Monitoring ³¹P NMRCrucial: ³¹P NMRPrevents over-running the reaction and minimizes side product formation.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Conversion Is the reaction incomplete? (Check ³¹P NMR) Start->Check_Conversion Incomplete_Yes Yes Check_Conversion->Incomplete_Yes Yes Incomplete_No No Check_Conversion->Incomplete_No No Side_Products Are there significant side products? Side_Products_Yes Yes Side_Products->Side_Products_Yes Yes Side_Products_No No Side_Products->Side_Products_No No Action_Incomplete 1. Increase reaction time/temp. 2. Use freshly distilled BTMS. 3. Increase BTMS equivalents (6-8x). 4. Consider microwave assistance. Incomplete_Yes->Action_Incomplete Incomplete_No->Side_Products Success Problem Solved Action_Incomplete->Success Identify_Side_Product Identify side product type Side_Products_Yes->Identify_Side_Product Check_Workup Review workup and purification procedure. Side_Products_No->Check_Workup N_Alkylation N-Alkylation? Identify_Side_Product->N_Alkylation Check for new alkyl group on N-atoms Acid_Cleavage Acid-labile group cleavage? Identify_Side_Product->Acid_Cleavage Check for loss of Boc, t-Bu, etc. Action_N_Alkylation 1. Reduce reaction time. 2. Reflux in CH₂Cl₂ to remove alkyl bromide byproduct. N_Alkylation->Action_N_Alkylation Action_Acid_Cleavage 1. Run at 0°C. 2. Add non-nucleophilic base (e.g., pyridine). 3. Use fewer equivalents of BTMS. Acid_Cleavage->Action_Acid_Cleavage Action_N_Alkylation->Success Action_Acid_Cleavage->Success Check_Workup->Success

Caption: A decision tree for troubleshooting the McKenna reaction.

References

  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

  • Justyna, K., Małolepsza, J., Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1436–1446. [Link]

  • Request PDF. (2024). McKenna Reaction-Which Oxygen Attacks Bromotrimethylsilane?. [Link]

  • Justyna, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • Agarwal, S., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. [Link]

  • Justyna, K., et al. (2020). The McKenna reaction - avoiding side reactions in phosphonate deprotection. PubMed. [Link]

  • Beilstein Journals. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. [Link]

  • Górski, K., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Reddit. (2024). Need help on conducting Mckenna reaction with acid-labile moieties (carbamate) in compound. r/Chempros. [Link]

  • Agarwal, S., et al. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers Media S.A.[Link]

  • Beilstein Journals. (2020). Supporting Information: The McKenna reaction – avoiding side reactions in phosphonate deprotection. [Link]

  • Semantic Scholar. (2014). McKenna reaction--which oxygen attacks bromotrimethylsilane?. [Link]

  • Gierczyk, B., et al. (2014). McKenna reaction--which oxygen attacks bromotrimethylsilane?. PubMed. [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • Kiddle, J. J. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. MDPI. [Link]

Sources

dealing with the hygroscopic nature of (4-Hydroxybenzyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Hydroxybenzyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with practical, field-proven insights and methodologies to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions regarding the hygroscopic properties of (4-Hydroxybenzyl)phosphonic acid.

Q1: What does it mean that (4-Hydroxybenzyl)phosphonic acid is hygroscopic?

A1: The term "hygroscopic" indicates that (4-Hydroxybenzyl)phosphonic acid has a strong affinity for moisture and will readily absorb water vapor from the surrounding atmosphere.[1] This can cause the material, which should be a free-flowing powder or crystal, to become damp, sticky, or form clumps. This property is common among phosphonic acids due to the polarity of the phosphonic acid group, which can form hydrogen bonds with water molecules.[2]

Q2: Why is controlling the water content of (4-Hydroxybenzyl)phosphonic acid so critical for my research?

A2: Controlling water content is paramount for several reasons that directly impact experimental outcomes:

  • Stoichiometric Accuracy: The presence of undisclosed water will lead to inaccurate weighing of the active compound. This directly affects the molar ratios in a reaction, leading to incomplete conversions, altered reaction kinetics, or the formation of impurities.

  • Chemical Stability: For many pharmaceutical compounds, excess water can act as a plasticizer or a direct reactant, potentially leading to degradation of the active ingredient.[3] Water can mediate hydrolysis or other unwanted side reactions, compromising the purity and stability of the compound.

  • Physical Properties: Absorbed moisture can alter the physical state of the solid, making it difficult to handle, weigh, and dissolve. Furthermore, phosphonic acids have been known to co-crystallize with water, which can change the material's crystalline structure and subsequent behavior.[2]

  • Reproducibility: Failure to control for absorbed water is a major source of experimental variability, making it difficult to reproduce results both within and between laboratories.

Q3: How can I visually identify if my sample of (4-Hydroxybenzyl)phosphonic acid has absorbed excessive moisture?

A3: While analytical quantification is necessary for confirmation, visual inspection can provide initial clues. A dry, high-purity sample should appear as a "White to Light yellow to Light orange powder to crystal".[1] Signs of significant moisture absorption include:

  • Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.

  • "Damp" or "Sticky" Appearance: The material may appear wet or adhere to the sides of the container.

  • Partial or Complete Deliquescence: In cases of high humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

If you observe any of these changes, it is crucial to either dry the material using a validated protocol or determine the precise water content before proceeding with your experiment.

Section 2: Troubleshooting Guide - Navigating Common Experimental Issues

This section provides solutions to specific problems you may encounter during your work with (4-Hydroxybenzyl)phosphonic acid.

Q1: My sample of (4-Hydroxybenzyl)phosphonic acid is clumpy and difficult to weigh accurately. What should I do?

A1: This is a classic sign of moisture absorption. To ensure accurate weighing and handling, you should work in a controlled environment.

  • Short-Term Solution: Weigh the compound in a low-humidity environment, such as a glove box or a balance enclosure purged with a dry inert gas (e.g., nitrogen or argon).[4] Work quickly to minimize exposure time to the ambient atmosphere.

  • Long-Term Solution: Before weighing, you may need to dry the material. Refer to the protocols in Section 3 for detailed drying procedures. After drying, ensure the compound is stored correctly to prevent re-absorption of moisture.

Q2: I suspect that absorbed water is interfering with my reaction's yield and purity. How can I effectively dry the compound before use?

A2: It is best practice to dry (4-Hydroxybenzyl)phosphonic acid before use if moisture-sensitive reactions are planned. There are two primary recommended methods:

  • Desiccation over a Strong Drying Agent: Placing the compound in a vacuum desiccator over phosphorus pentoxide (P₂O₅) is a highly effective method for removing absorbed water from phosphonic acids.[2][5]

  • Azeotropic Distillation: For removing trace amounts of water, especially after synthesis, azeotropic distillation with toluene can be employed.[1][5] This technique involves refluxing the compound in toluene; the water forms an azeotrope with the toluene and is removed. This is typically used during the purification process rather than for drying a pre-existing solid sample.

For a detailed, step-by-step guide, please see Protocol 2 in Section 3.

Q3: What are the best practices for storing (4-Hydroxybenzyl)phosphonic acid to maintain its integrity over time?

A3: Proper storage is the most effective way to prevent moisture-related issues. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationaleSource
Container Tightly sealed, airtight container.Prevents ingress of atmospheric moisture.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).Displaces moist air from the container's headspace.[1]
Temperature Cool and dark place (<15°C is recommended).Reduces the rate of potential degradation reactions. Refrigeration (e.g., 4-8°C) is a common practice for hygroscopic reference standards.[1][4]
Location Inside a desiccator containing a suitable desiccant (e.g., silica gel, P₂O₅).Provides an additional layer of protection by maintaining a dry environment around the primary container.[2][5]

Q4: How can I quantitatively and accurately determine the water content in my sample?

A4: The gold standard for determining water content in pharmaceutical substances is Karl Fischer Titration (KFT) .[6][7] This method is highly specific to water and can detect both free and bound (solvated) water.

  • Why KFT? Unlike "Loss on Drying" methods which measure the loss of any volatile component upon heating, KFT is a chemical titration that specifically reacts with water. This makes it far more accurate for determining the true water content.

  • Which KFT Method?

    • Volumetric KFT: Suitable for samples with higher water content.

    • Coulometric KFT: Ideal for determining very low (ppm) levels of water, offering high sensitivity.[2][5]

Given that (4-Hydroxybenzyl)phosphonic acid is an organic acid, certain precautions may be necessary to prevent side reactions with the KFT reagents. It may be beneficial to use reagents formulated for acidic samples or to buffer the solvent. A detailed methodology is provided in Protocol 3 .

Q5: My analytical results (e.g., HPLC purity) are inconsistent from batch to batch. Could the hygroscopic nature of the compound be the cause?

A5: Absolutely. Inconsistent water content is a frequent cause of variability in analytical results. Here’s why:

  • Inaccurate Concentration of Standard Solutions: If you prepare a stock solution based on the weight of the solid without accounting for its water content, the actual concentration of (4-Hydroxybenzyl)phosphonic acid will be lower than calculated. This will affect the accuracy of any quantitative analysis, such as HPLC purity assays or dose-response curves.

  • On-Column Behavior: While less common, very high water content could potentially alter the dissolution profile of the sample in the injection solvent, leading to variations in peak shape or retention time.

To ensure consistent analytical results, it is imperative to either use a consistently and thoroughly dried sample for preparing standards or to determine the water content of the solid via Karl Fischer Titration and apply a correction factor to all weight measurements.

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for handling, drying, and analyzing (4-Hydroxybenzyl)phosphonic acid.

Workflow for Handling (4-Hydroxybenzyl)phosphonic acid

G cluster_0 Receiving & Initial Assessment cluster_1 Decision Point cluster_2 Preparation for Use Receive Receive Compound Inspect Visually Inspect for Clumping/Caking Receive->Inspect IsDry Is material free-flowing? Inspect->IsDry Dry Dry Material (Protocol 2) IsDry->Dry No UseDirectly Proceed to Weighing in Controlled Environment IsDry->UseDirectly Yes KFT Perform Karl Fischer Titration (Protocol 3) Dry->KFT CorrectWeight Calculate Corrected Mass for Experiment KFT->CorrectWeight UseDirectly->KFT Optional, for high-precision work

Caption: Decision workflow for handling incoming (4-Hydroxybenzyl)phosphonic acid.

Protocol 1: Standard Handling Procedure for Hygroscopic Compounds
  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area for at least 1-2 hours. This prevents condensation of atmospheric moisture onto the cold solid.

  • Controlled Environment: Whenever possible, handle the solid inside a glove box with a low humidity atmosphere (<20% RH) or a balance shield flushed with dry nitrogen.

  • Weighing: Use a clean, dry spatula. Tare your weighing vessel. Quickly transfer the desired amount of solid and record the weight. Immediately and securely seal the primary container.

  • Transfer: If preparing a solution, add the solvent to the weighed solid promptly to prevent moisture absorption by the exposed material.

Protocol 2: Drying (4-Hydroxybenzyl)phosphonic acid via Vacuum Desiccation

Objective: To remove absorbed atmospheric water from the solid compound.

Materials:

  • (4-Hydroxybenzyl)phosphonic acid sample

  • Glass vacuum desiccator

  • Phosphorus pentoxide (P₂O₅) - Caution: Corrosive

  • Shallow glass dish (e.g., a crystallization dish)

  • Vacuum pump with a cold trap

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle P₂O₅ with extreme care in a fume hood as it is highly corrosive and reacts violently with water.

  • Prepare Desiccator: Place a fresh layer of P₂O₅ at the bottom of the desiccator.

  • Prepare Sample: Spread a thin layer of the (4-Hydroxybenzyl)phosphonic acid in the shallow glass dish. A thinner layer increases the surface area and speeds up the drying process.

  • Assemble: Place the dish containing the sample onto the desiccator's porcelain plate.

  • Evacuate: Close the desiccator lid, ensuring a good seal with vacuum grease. Slowly and carefully apply a vacuum using the pump. A rapid pressure change can cause the fine powder to be disturbed.

  • Drying Time: Leave the sample under vacuum at room temperature. Drying time can vary from 12 to 48 hours depending on the initial water content and the amount of material.

  • Completion: To release the vacuum, slowly introduce a dry, inert gas like nitrogen into the desiccator. Venting with ambient air will immediately re-introduce moisture.

  • Storage: Immediately transfer the dried sample to a tightly sealed container and store it inside another desiccator as per the storage guidelines in Section 2.

Protocol 3: Determination of Water Content by Coulometric Karl Fischer Titration

Objective: To accurately quantify the water content (% w/w) of a (4-Hydroxybenzyl)phosphonic acid sample.

Materials:

  • Coulometric Karl Fischer Titrator

  • Appropriate anolyte and catholyte solutions (pyridine-free reagents are recommended for safety).

  • High-purity methanol or a suitable anhydrous solvent for dissolving the sample.

  • Certified water standard for instrument calibration.

  • Gas-tight syringes for sample and standard injection.

Procedure:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, stable endpoint (low drift) before analysis.

  • Instrument Calibration: Verify the instrument's accuracy by titrating a known amount of a certified water standard. The result should be within the specified limits of the standard.

  • Sample Preparation: In a dry vial, accurately weigh approximately 50-100 mg of (4-Hydroxybenzyl)phosphonic acid. Dissolve the sample in a known volume of anhydrous methanol. Ensure complete dissolution.

  • Titration: Using a gas-tight syringe, withdraw an accurate volume of the prepared sample solution and inject it into the conditioned titration cell. The instrument will automatically titrate the water present and display the result, typically in micrograms (µg) of water.

  • Calculation: Calculate the percentage of water in the original solid sample using the following formula:

    % Water (w/w) = (Water detected (µg) / (Initial weight of solid (mg) * 1000)) * 100

  • Blank Measurement: Run a blank titration using the same volume of anhydrous methanol used for sample preparation to correct for any residual water in the solvent. Subtract the blank value from the sample reading for a more accurate result.

Impact of Moisture on Experimental Outcomes

G cluster_0 Cause cluster_1 Immediate Effects cluster_2 Downstream Consequences Moisture H₂O Absorption by (4-Hydroxybenzyl)phosphonic acid Weight Inaccurate Mass Measurement (Weight of H₂O included) Moisture->Weight Stability Increased Molecular Mobility & Potential for Hydrolysis Moisture->Stability Physical Clumping & Poor Flowability Moisture->Physical Stoichiometry Incorrect Molar Ratios in Reactions Weight->Stoichiometry Degradation Formation of Impurities & Reduced Purity Stability->Degradation Handling Difficulty in Weighing & Dispensing Physical->Handling Reproducibility Poor Experimental Reproducibility Stoichiometry->Reproducibility Degradation->Reproducibility Handling->Reproducibility

Caption: The cascading impact of moisture absorption on experimental integrity.

References

  • Berthon, J. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2134–2163. [Link]

  • Berthon, J. (2017). Phosphonic acid: preparation and applications. PMC - NIH. [Link]

  • ASTM E1064-08, Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration, ASTM International, West Conshohocken, PA, 2008. [Link]

  • Wikipedia Contributors. (2024). Hygroscopy. In Wikipedia, The Free Encyclopedia. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? [Link]

  • USP. (n.d.). <921> WATER DETERMINATION. [Link]

  • Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. [Link]

  • Antal, I., & Zelkó, R. (2008). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. NIH. [Link]

  • Precisa Gravimetrics AG. (n.d.). What Is Karl Fischer Titration? [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • ResearchGate. (2020). Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION. [Link]

Sources

Validation & Comparative

The Isosteric Advantage: A Comparative Guide to the Inhibitory Potential of (4-Hydroxybenzyl)phosphonic Acid and its Phosphate Analog in Protein Tyrosine Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibition, the choice between a phosphonic acid and its phosphate analog can be a critical design decision. This guide provides an in-depth, objective comparison of the inhibitory activity of (4-Hydroxybenzyl)phosphonic acid and its phosphate counterpart, with a focus on their potential as inhibitors of protein tyrosine phosphatases (PTPs). By examining their structural and electronic properties, and drawing on supporting experimental data from related compounds, we aim to provide a clear rationale for experimental choices in inhibitor design.

Introduction: Mimicking Nature's Switches

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, governed by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

The natural substrate for PTPs is a phosphotyrosine residue on a protein. Consequently, small molecules that can mimic this phosphotyrosine moiety are promising candidates for competitive inhibitors. Both (4-Hydroxybenzyl)phosphonic acid and 4-hydroxybenzyl phosphate bear a striking structural resemblance to phosphotyrosine, positioning them as potential PTP inhibitors. However, the subtle yet significant difference between the phosphonic acid (P-C bond) and the phosphate (P-O bond) functional groups can have a profound impact on their inhibitory efficacy, stability, and overall utility as research tools or therapeutic agents.

Structural and Mechanistic Considerations: The Phosphonate Advantage

While both molecules can be considered analogs of phosphotyrosine, the phosphonic acid moiety is a non-hydrolyzable isostere of the phosphate group.[1][2][3][4] This inherent stability against enzymatic cleavage by phosphatases is a cornerstone of the phosphonate advantage in inhibitor design.[2]

Key Differences:

  • Chemical Stability: The P-O-C bond in 4-hydroxybenzyl phosphate is susceptible to enzymatic hydrolysis by PTPs, meaning the compound can act as a substrate rather than a pure inhibitor. In contrast, the P-C bond in (4-Hydroxybenzyl)phosphonic acid is resistant to this cleavage, making it a stable mimetic of the phosphorylated state.[2]

  • Geometric and Electronic Properties: The P-C bond is longer than the P-O bond, and the pKa values of the acidic protons differ between the two groups. These subtle electronic and steric differences can influence the binding affinity and selectivity of the inhibitor for the active site of a PTP.

Comparative Inhibitory Activity: An Evidence-Based Inference

A direct head-to-head comparison of the inhibitory activity of (4-Hydroxybenzyl)phosphonic acid and 4-hydroxybenzyl phosphate against a specific PTP is not extensively documented in publicly available literature. However, by examining structure-activity relationship (SAR) studies of related benzylphosphonic acids and drawing on the known properties of these functional groups, we can construct a well-supported comparison.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-characterized PTP and a major drug target for type 2 diabetes and obesity. Numerous studies have explored the inhibition of PTP1B by various phosphonic acid derivatives. For instance, novel sulfonamides containing a difluoromethylene-phosphonate group have been identified as potent PTP1B inhibitors with IC50 values in the low nanomolar range.[5] This highlights the potential of the phosphonate moiety in high-affinity binding to the PTP1B active site.

Based on the foundational principles of inhibitor design and available data on related compounds, we can infer the following:

Feature(4-Hydroxybenzyl)phosphonic Acid4-Hydroxybenzyl PhosphateRationale & Supporting Evidence
Inhibitory Mechanism Likely competitive inhibitorCan act as a competitive inhibitor and a substratePhosphonates are non-hydrolyzable mimics of the transition state or substrate.[1][2][3] Phosphates are the natural substrates for phosphatases.
Inhibitory Potency (Predicted) Potentially higher sustained inhibitionLower sustained inhibition due to hydrolysisThe stability of the phosphonate allows for prolonged occupancy of the active site. The phosphate analog would be turned over by the enzyme.
In Vivo Efficacy (Predicted) More likely to be effectiveLess likely to be effective as a standalone inhibitorThe inherent stability of the phosphonate is crucial for maintaining inhibitory concentrations in a biological system.
Utility as a Research Tool Excellent tool for studying PTP structure and functionLimited utility due to its substrate-like natureThe stable binding of the phosphonate allows for techniques like co-crystallization to study enzyme-inhibitor interactions.

Experimental Protocols: Assessing Inhibitory Activity Against PTP1B

To empirically determine and compare the inhibitory activities of (4-Hydroxybenzyl)phosphonic acid and its phosphate analog, a robust and validated enzymatic assay is essential. The following is a detailed, step-by-step protocol for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate.[7][8][9]

Principle:

PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with a maximum absorbance at 405 nm. The rate of pNP formation is proportional to the PTP1B activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:
  • Recombinant human PTP1B

  • (4-Hydroxybenzyl)phosphonic acid

  • 4-hydroxybenzyl phosphate

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PTP1B Enzyme - Inhibitors (Test Compounds) - pNPP Substrate - Assay Buffer - Stop Solution plate Prepare 96-well Plate: - Control Wells (No Inhibitor) - Test Wells (Varying Inhibitor Concentrations) reagents->plate add_enzyme Add PTP1B Enzyme to all wells plate->add_enzyme add_inhibitor Add Inhibitor or Vehicle to respective wells add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 minutes add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 15-30 minutes add_substrate->incubate stop_reaction Stop Reaction: Add NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_data Plot % Inhibition vs. Inhibitor Concentration calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for PTP1B Inhibition Assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of PTP1B in assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Prepare stock solutions of (4-Hydroxybenzyl)phosphonic acid and 4-hydroxybenzyl phosphate in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a stock solution of pNPP in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor solutions at various concentrations to the test wells. Add 10 µL of the solvent as a vehicle control to the control wells.

    • Add 20 µL of the PTP1B enzyme solution to all wells.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add 20 µL of the pNPP substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) during which the reaction rate is linear.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 1 M NaOH to each well. The NaOH also enhances the color of the pNP product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance_test - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Interaction: A Simplified Model

The following diagram illustrates the conceptual difference in the interaction of the two compounds with the PTP1B active site.

PTP1B_Interaction cluster_phosphonic (4-Hydroxybenzyl)phosphonic Acid Interaction cluster_phosphate 4-Hydroxybenzyl Phosphate Interaction PTP1B_active_site_1 PTP1B Active Site Phosphonic_Acid (4-Hydroxybenzyl)phosphonic Acid PTP1B_active_site_1->Phosphonic_Acid Binding Stable_Complex Stable Enzyme-Inhibitor Complex (No Hydrolysis) Phosphonic_Acid->Stable_Complex Forms PTP1B_active_site_2 PTP1B Active Site Phosphate_Analog 4-Hydroxybenzyl Phosphate PTP1B_active_site_2->Phosphate_Analog Binding Hydrolysis Enzymatic Hydrolysis Phosphate_Analog->Hydrolysis Products Products: 4-Hydroxybenzyl Alcohol + Pi Hydrolysis->Products

Caption: Conceptual model of inhibitor-enzyme interaction.

Conclusion: A Clear Choice for Stable and Potent Inhibition

In the comparative analysis of (4-Hydroxybenzyl)phosphonic acid and its phosphate analog as PTP inhibitors, the phosphonic acid emerges as the superior candidate for several key reasons. Its inherent stability against enzymatic hydrolysis ensures that it acts as a true inhibitor rather than a substrate, leading to more sustained and predictable inhibitory effects. This stability is a critical attribute for both in vitro characterization and potential in vivo applications.

While the phosphate analog may exhibit initial binding to the PTP active site, its susceptibility to cleavage limits its utility as a potent and reliable inhibitor. For researchers and drug developers seeking to design and characterize effective PTP inhibitors, (4-Hydroxybenzyl)phosphonic acid represents a more robust and mechanistically sound starting point. The experimental protocol provided offers a clear path to empirically validate these principles and quantify the inhibitory potency of these and other related compounds.

References

  • 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Publishing. (2018-05-29). Available at: [Link]

  • Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl) - PubMed. Available at: [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - Bio-protocol. (2022-09-20). Available at: [Link]

  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed. Available at: [Link]

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC - PubMed Central. Available at: [Link]

  • Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development - NIH. Available at: [Link]

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC - PubMed Central. (2020-10-15). Available at: [Link]

  • Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC - NIH. Available at: [Link]

  • Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed. Available at: [Link]

  • In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed. Available at: [Link]

  • Phosphomimetics - Wikipedia. Available at: [Link]

  • IC 50 of PTK inhibitors a | Download Table - ResearchGate. Available at: [Link]

  • p-Hydroxybenzyl alcohol inhibits four obesity-related enzymes in vitro - PubMed. Available at: [Link]

  • 3 Easy Ways to Mimic Phosphorylation - Bitesize Bio. (2022-06-19). Available at: [Link]

  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives - SciELO. Available at: [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - MDPI. (2022-06-24). Available at: [Link]

  • Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience®. Available at: [Link]

  • PTP1B Inhibitor Assay Screening Services - BioAssay Systems. Available at: [Link]

  • Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01578A. (2022-04-19). Available at: [Link]

  • 3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B) - PubMed Central. Available at: [Link]

  • Structure-Activity Relationship of USP5 Inhibitors - ResearchGate. Available at: [Link]

  • Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC - NIH. (2017-09-21). Available at: [Link]

  • Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate - RSC Publishing. (2020-10-15). Available at: [Link]

  • Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. (2021-12-01). Available at: [Link]

  • Genetic encoding of a nonhydrolyzable phosphotyrosine analog in mammalian cells. (2022-05-12). Available at: [Link]

  • Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed. Available at: [Link]

  • Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC - NIH. Available at: [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. (2025-07-16). Available at: [Link]

  • Protein tyrosine phosphatase 1B (PTP1B) ELISA Kit - Abbkine. Available at: [Link]

  • Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022-10-18). Available at: [Link]

  • Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors. Available at: [Link]

  • Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed. Available at: [Link]

  • pNPP Phosphatase Assay Kits - AMSBIO. Available at: [Link]

  • Identification of a second aryl phosphate-binding site in protein-tyrosine phosphatase 1B: A paradigm for inhibitor design - PMC - NIH. Available at: [Link]

  • Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - NIH. Available at: [Link]

Sources

assessing the selectivity of (4-Hydroxybenzyl)phosphonic acid for different phosphatases

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for assessing the utility, selectivity, and experimental application of (4-Hydroxybenzyl)phosphonic acid (HBP) and its derivatives in phosphatase research.

Executive Summary: The "Anchor" of Phosphatase Inhibition

(4-Hydroxybenzyl)phosphonic acid (HBP) is not a "magic bullet" inhibitor like Vanadate or Okadaic Acid; rather, it is the fundamental pharmacophore for designing non-hydrolyzable phosphotyrosine (pTyr) mimics.

  • Primary Utility: It serves as a stable, competitive inhibitor and a structural probe. Unlike natural phosphotyrosine, the P-C bond in HBP renders it resistant to hydrolysis by Protein Tyrosine Phosphatases (PTPs).

  • Mechanism: It functions as a Ground State Mimic . It occupies the catalytic site (P-loop) but, unlike Vanadate, does not mimic the transition state, resulting in moderate potency (high

    
    M to mM range) when used as a bare molecule.
    
  • Selectivity Status: Low for the bare molecule. The pTyr binding pocket is highly conserved across the PTP superfamily (PTP1B, SHP2, CD45). Selectivity is only achieved by derivatizing HBP to interact with unique peripheral pockets (e.g., the pY+3 site).

Mechanism of Action: The Stability Advantage

HBP functions by competitively blocking the active site. Its value lies in its chemical stability.

  • Natural Substrate (pTyr): Contains a P-O-C linkage. PTPs attack the phosphorus, breaking the P-O bond.

  • HBP (Inhibitor): Contains a P-C-C linkage. The methylene group (

    
    ) replaces the ester oxygen. The enzyme binds the molecule but cannot cleave the P-C bond, effectively "jamming" the active site.
    
Visualizing the Inhibition Logic

InhibitionMechanism Figure 1: Mechanism of Competitive Inhibition by HBP Enzyme PTP Active Site (Cys215 Thiol) Substrate Natural Substrate (Phosphotyrosine) Enzyme->Substrate Binds HBP HBP (P-C Bond Mimic) Enzyme->HBP Binds Transition Transition State (Hydrolysis) Substrate->Transition Nucleophilic Attack DeadEnd Stable Complex (No Reaction) HBP->DeadEnd P-C Bond Resists Cleavage Transition->Enzyme Product Release DeadEnd->Enzyme Reversible Dissociation

Comparative Performance Analysis

To accurately assess HBP, it must be compared against the "Gold Standard" (Vanadate) and "Optimized Mimics" (F2Pmp).

Table 1: Head-to-Head Inhibitor Profile
Feature(4-Hydroxybenzyl)phosphonic Acid (HBP) Sodium Orthovanadate F2Pmp (Difluoro-HBP)
Role Ground State MimicTransition State MimicOptimized Isostere
Potency (IC50) Moderate (

)
Very High (

)
High (

)
Binding Affinity Lower (pKa mismatch with phosphate)Very High (Geometry match)High (Fluorine corrects pKa)
Selectivity Poor (Binds all PTPs)None (Binds all PTPs)Tunable (via peptide fusion)
Reversibility Fully ReversibleReversible (with EDTA)Fully Reversible
Cell Permeability Poor (Charged)ModeratePoor (Requires prodrug)

Critical Insight: The bare HBP molecule is a weak inhibitor because its phosphonate group (


) is less acidic than the phosphate group of natural phosphotyrosine (

). At physiological pH, HBP is less ionized, reducing its electrostatic attraction to the positively charged PTP active site.

Solution:F2Pmp (Difluoro-phosphonomethyl phenylalanine) introduces two fluorine atoms. The electron-withdrawing effect lowers the pKa, restoring potency to near-native levels.

Experimental Protocol: Assessing Selectivity

To validate the selectivity of HBP or its derivatives, a Differential Inhibition Assay is required. This protocol uses a colorimetric readout to compare inhibition across three distinct phosphatases: PTP1B (Metabolic target), CD45 (Immune target), and TCPTP (Selectivity control).

Reagents & Setup
  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[1][2] Note: pNPP is a generic substrate; using it ensures you measure catalytic inhibition, not substrate-masking.

  • Detection: Absorbance at 405 nm (formation of p-Nitrophenol).[2]

Step-by-Step Workflow
  • Enzyme Titration: Dilute enzymes (PTP1B, CD45, TCPTP) to a concentration that yields a linear rate of pNPP hydrolysis over 30 minutes (typically 1–5 nM).

  • Inhibitor Preparation: Prepare a 100 mM stock of HBP in water (adjust pH to 7.0). Create a serial dilution (Log scale:

    
    ).
    
  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 15 minutes at 30°C before adding substrate. This ensures equilibrium binding.

  • Reaction Initiation: Add pNPP (Final concentration =

    
     of the specific enzyme, typically 2–4 mM).
    
  • Kinetic Readout: Measure

    
     every 60 seconds for 20 minutes.
    
Data Analysis: The Selectivity Index

Calculate the IC50 for each enzyme. The Selectivity Index (SI) is defined as:



  • If

    
    : The inhibitor is non-selective (Typical for bare HBP).
    
  • If

    
    : Moderate selectivity.
    
  • If

    
    : High selectivity (Achievable only with HBP-peptide derivatives).
    
Experimental Workflow Diagram

AssayWorkflow Figure 2: Differential Inhibition Assay Workflow Stock 1. Prepare HBP Stock (pH 7.0, 100 mM) Dilution 2. Serial Dilution (10 mM to 1 µM) Stock->Dilution Incubate 3. Pre-Incubation (Enzyme + HBP, 15 min) Dilution->Incubate Substrate 4. Add Substrate (pNPP at Km) Incubate->Substrate Read 5. Kinetic Readout (OD 405nm, 20 min) Substrate->Read Analysis 6. Calculate IC50 & Selectivity Index Read->Analysis

Strategic Recommendations for Drug Development

  • Do not use HBP as a lead compound. Its polarity prevents cell membrane penetration. Use it as a warhead attached to a hydrophobic or peptide scaffold.

  • Use F2Pmp for potency. If your assay shows weak inhibition with HBP, switch to the difluoro-analogue (F2Pmp). The potency gain is typically 10–100 fold.

  • Prodrug Strategy: To achieve cellular activity, mask the phosphonate charges with ester groups (e.g., pivaloyloxymethyl esters) that are cleaved intracellularly.

References

  • Burke, T. R., et al. (1994). "Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck." Journal of Medicinal Chemistry. Link

  • Zhang, Z. Y., et al. (1994). "Protein tyrosine phosphatase substrate specificity: size and phosphotyrosine positioning in the active site." Biochemistry. Link

  • Boutselis, I. G., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." RSC Medicinal Chemistry. Link

  • Baranowski, M. R., et al. (2022).[1][3] "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." Bio-protocol. Link

  • Gordon, J. A. (1991). "Use of vanadate as protein-phosphotyrosine phosphatase inhibitor." Methods in Enzymology. Link

Sources

A Comparative Guide to the Acidity of (4-Hydroxybenzyl)phosphonic Acid and Other Phosphonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acidity in Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds characterized by a C-PO(OH)₂ group. Their ability to mimic phosphates, coupled with their hydrolytic stability, makes them valuable in the design of therapeutic agents, including enzyme inhibitors and bone-targeting drugs. The acidity of the phosphonic acid moiety, quantified by its pKa values, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It governs the molecule's charge state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.

This guide focuses on (4-Hydroxybenzyl)phosphonic acid and compares its acidity to a series of structurally related phosphonic acids. By examining the electronic effects of substituents on the aromatic ring, we can elucidate the factors that modulate the acidity of the phosphonic acid group.

Understanding Phosphonic Acid Acidity: pKa₁ and pKa₂

Phosphonic acids are diprotic, meaning they can donate two protons. Consequently, their acidity is described by two dissociation constants, pKa₁ and pKa₂. The first dissociation (pKa₁) is generally more acidic than the second (pKa₂). For aromatic phosphonic acids, pKa₁ typically falls in the range of 1.1 to 2.3, while pKa₂ ranges from 5.3 to 7.2.[1]

Comparative Acidity: A Data-Driven Analysis

To provide a clear comparison, the pKa values of (4-Hydroxybenzyl)phosphonic acid and other selected phosphonic acids are summarized in the table below. These values have been compiled from various experimental and predictive sources.

Phosphonic AcidSubstituent (para-)pKa₁pKa₂
(4-Hydroxybenzyl)phosphonic acid-OH~2.14 (Predicted)-
(4-Methoxybenzyl)phosphonic acid-OCH₃~2.31 (Predicted)-
(4-Nitrobenzyl)phosphonic acid-NO₂--
(4-Chlorobenzyl)phosphonic acid-Cl--
Phenylphosphonic acid-H1.42 - 1.836.92 - 7.07
Methylphosphonic acid-2.387.74
Ethylphosphonic acid-2.438.05

Analysis of Substituent Effects:

The acidity of benzylphosphonic acids is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) increase acidity (decrease pKa) by stabilizing the conjugate base through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).

  • Electron-Donating Group (-OH, -OCH₃): The hydroxyl and methoxy groups are electron-donating through resonance, which is expected to decrease the acidity of the phosphonic acid compared to the unsubstituted phenylphosphonic acid. The predicted pKa₁ values for (4-Hydroxybenzyl)phosphonic acid (~2.14) and (4-Methoxybenzyl)phosphonic acid (~2.31) are higher than the experimental values for phenylphosphonic acid (1.42 - 1.83), which aligns with this principle.

  • Electron-Withdrawing Groups (-NO₂, -Cl): The nitro and chloro groups are electron-withdrawing. The nitro group is a strong electron-withdrawing group through both resonance and induction, and is therefore expected to significantly increase the acidity (lower the pKa) of the phosphonic acid. The chloro group is electron-withdrawing through induction. While specific experimental pKa values for (4-Nitrobenzyl)phosphonic acid and (4-Chlorobenzyl)phosphonic acid were not found in the immediate search, it is predicted that their pKa₁ values will be lower than that of phenylphosphonic acid.

  • Alkyl Phosphonic Acids: As we move from an aromatic to an alkyl substituent on the phosphonic acid, the acidity generally decreases. This is evident in the higher pKa₁ values of methylphosphonic acid (2.38) and ethylphosphonic acid (2.43) compared to phenylphosphonic acid. The sp² hybridized carbon of the phenyl ring is more electronegative than the sp³ hybridized carbons of the alkyl groups, leading to a greater stabilization of the conjugate base in aromatic phosphonic acids.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for understanding and predicting the behavior of phosphonic acids. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the phosphonic acid with a standard solution of a strong base (e.g., NaOH) and monitoring the pH change using a pH meter.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of the phosphonic acid in deionized water. Prepare a standardized ~0.1 M solution of NaOH.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration Setup: Pipette a known volume (e.g., 25.00 mL) of the phosphonic acid solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the second equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence points can be determined from the inflection points of the titration curve. The pKa₁ is the pH at the half-volume of the first equivalence point, and pKa₂ is the pH at the half-volume between the first and second equivalence points. For more accurate determination of the equivalence points, a first or second derivative plot can be used.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. For (4-Hydroxybenzyl)phosphonic acid, the ionization of the phenolic hydroxyl group can also be determined by this method.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

  • Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12). Prepare a concentrated stock solution of the phosphonic acid in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution to the same final concentration in each of the buffer solutions.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each of the prepared solutions over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength versus the pH of the solutions. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Conclusion

The acidity of (4-Hydroxybenzyl)phosphonic acid, as with other substituted benzylphosphonic acids, is a critical parameter that is finely tuned by the electronic nature of the substituents on the aromatic ring. This guide has provided a comparative analysis of its acidity in the context of other phosphonic acids and has detailed robust experimental protocols for the determination of their pKa values. Understanding these structure-acidity relationships is paramount for the rational design of phosphonic acid-based molecules with optimized properties for applications in drug discovery and materials science.

References

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). Retrieved from [Link]

  • Phosphonic acid: preparation and applications. (2017). Beilstein Journal of Organic Chemistry, 13, 2334–2366. Retrieved from [Link]

Sources

Safety Operating Guide

(4-Hydroxybenzyl)phosphonic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of (4-Hydroxybenzyl)phosphonic Acid (CAS: 33795-18-5 / 90001-07-3).

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in organic synthesis and surface modification, its phosphonic acid moiety (C-PO₃H₂) presents specific disposal challenges. Unlike simple carboxylic acids, the carbon-phosphorus (C-P) bond is chemically stable and resistant to standard hydrolysis, meaning it persists in water systems. Furthermore, its classification as Aquatic Chronic 2 (H411) strictly prohibits disposal via sanitary sewer systems, even after neutralization.

Part 1: Hazard Identification & Pre-requisites

Before initiating any disposal procedure, you must validate the specific hazards associated with your stock.

Critical Hazard Profile
ParameterClassificationOperational Implication
GHS Signal DANGER High alert required.[1]
Corrosivity H314 (Skin/Eye) ; H290 (Metals) Destroys tissue on contact. Do not use metal spatulas or containers.
Toxicity H302 + H332 Harmful if swallowed/inhaled.[2] Use a fume hood for all solid handling to avoid dust inhalation.
Environmental H411 ZERO DISCHARGE POLICY. Toxic to aquatic life with long-lasting effects.[1]
Chemical Class Organophosphorus AcidPersistent C-P bond. Strong chelator of metal ions.
Required PPE & Engineering Controls
  • Respiratory: N95/P100 respirator if handling powder outside a biosafety cabinet/fume hood.

  • Skin: Nitrile gloves (Double gloving recommended; 0.11 mm thickness minimum).

  • Eye: Chemical splash goggles (Safety glasses are insufficient for corrosive powders).

  • Engineering: All transfers must occur within a certified chemical fume hood.

Part 2: Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing phosphonic acids with incompatible streams (e.g., strong oxidizers) can generate toxic gases or exothermic runaways.

Segregation Logic
  • Stream A (Solid Waste): Pure substance, contaminated weighing boats, paper towels, and solid residues.

  • Stream B (Liquid Waste): Solutions in water or organic solvents (e.g., Methanol, DMSO).

  • INCOMPATIBILITIES:

    • Do NOT mix with Oxidizing Acids: (e.g., Nitric Acid, Chromic Acid). This can cleave the benzylic C-P bond violently.

    • Do NOT mix with Heavy Metals: Phosphonic acids are potent chelators. Mixing with heavy metal waste (Hg, Pb, Cd) can complicate downstream stabilization processes at the treatment plant.

Decision Logic for Disposal (Visualization)

DisposalWorkflow Start Waste Generation (4-Hydroxybenzyl)phosphonic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Spill Spill Cleanup? Solid->Spill SolventCheck Solvent Type? Liquid->SolventCheck SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Corrosive Solid, Acidic, Organic' Spill->SolidContainer Routine Waste Neutralize Neutralize with NaHCO3 or CaCO3 Absorb with Vermiculite Spill->Neutralize Accidental Release Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (MeOH, DMSO) SolventCheck->Organic LiqContainer_Aq Container: Glass/HDPE Bottle Label: 'Corrosive Liquid, Acidic, Organic' Aqueous->LiqContainer_Aq LiqContainer_Org Container: Glass/HDPE Bottle Label: 'Flammable/Corrosive Liquid, Organic' Organic->LiqContainer_Org CollectSpill Collect as Hazardous Solid Waste (Do NOT Sewer) Neutralize->CollectSpill

Figure 1: Decision matrix for segregating (4-Hydroxybenzyl)phosphonic acid waste streams based on physical state and solvent composition.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Stock & Contaminated Debris)

Use this for expired stock chemicals, contaminated gloves, and weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to corrosion risk (H290).[1]

  • Transfer:

    • Place the waste container inside the fume hood.

    • Transfer solid waste carefully to avoid dust generation.

    • If the original bottle is being discarded, leave the cap loosely on to prevent pressure buildup if residual moisture reacts, then place the entire bottle into the waste jar.

  • Labeling:

    • Primary Constituent: (4-Hydroxybenzyl)phosphonic Acid.[3]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2][4]

    • RCRA Code (US Only): If pure, this is not a P or U listed waste, but it exhibits the characteristic of Corrosivity (D002) if wetted.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or HPLC waste.

  • pH Check: Even if dissolved in water, the solution will be highly acidic.

    • Note: Do NOT neutralize liquid waste intended for pickup unless required by your specific facility.[5] Neutralization generates heat and can cause splashing. It is safer for the professional waste handler to perform neutralization in a controlled reactor.

  • Container Compatibility:

    • Use Amber Glass (if photosensitive) or HDPE carboys.

    • Ensure the cap is vented if there is any risk of gas evolution from side reactions.

  • Segregation:

    • If the solvent is Water : Label as "Aqueous Acidic Waste (Organic Contaminated)".

    • If the solvent is Methanol/Ethanol : Label as "Flammable Corrosive Waste".

Protocol C: Spill Cleanup (Immediate Response)

For spills > 1 gram or 10 mL.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear chemical splash goggles, lab coat, and double nitrile gloves.

  • Containment: Ring the spill with an inert absorbent (vermiculite or spill pillows) to prevent spreading to floor drains.

  • Neutralization (The "Fizz" Test):

    • Slowly apply Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) powder to the spill from the outside in.

    • Mechanism:[1][5][6]

      
      
      
    • Wait for the fizzing (CO₂ evolution) to cease. This indicates the acid has been converted to its salt form.

  • Collection:

    • Scoop the resulting paste/slurry using a plastic scoop (not metal).

    • Place in a hazardous waste bag or pail.

    • Clean Surface: Wipe the area with water and detergent. Collect these wipes as hazardous waste as well.

Part 4: Regulatory Compliance & Transport

US EPA (RCRA) Classification
  • Characteristic Waste: D002 (Corrosive).

  • Listing: Not specifically listed (P or U list), but must be managed as hazardous due to characteristics and aquatic toxicity.

DOT Shipping (for Waste Haulers)

If you are preparing the manifest for the waste hauler, ensure the description matches:

  • UN Number: UN 3261

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. ((4-Hydroxybenzyl)phosphonic acid)

  • Hazard Class: 8

  • Packing Group: III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 214694, (4-Hydroxyphenyl)phosphonic acid. PubChem.[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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